molecular formula C18H30N8O6S B029268 Atrazine Glutathione Adduct CAS No. 24429-05-8

Atrazine Glutathione Adduct

Cat. No.: B029268
CAS No.: 24429-05-8
M. Wt: 486.5 g/mol
InChI Key: WDLCRTLULMGVMR-QWRGUYRKSA-N
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Description

Atrazine Glutathione Adduct, also known as Atrazine Glutathione Adduct, is a useful research compound. Its molecular formula is C18H30N8O6S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Atrazine Glutathione Adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atrazine Glutathione Adduct including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLCRTLULMGVMR-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947301
Record name 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24429-05-8
Record name Glutathione S-atrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione S-atrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Atrazine-Glutathione Adduct: Mechanistic Profiling and Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) with glutathione (GSH) represents the pivotal Phase II detoxification event in both herbicide-tolerant flora (e.g., Zea mays) and mammalian hepatic systems. While the downstream mercapturic acid metabolite is the standard clinical biomarker for urinary excretion, the Atrazine-Glutathione adduct (GS-Atrazine) serves as the definitive mechanistic biomarker for assessing Glutathione S-Transferase (GST) activity, metabolic stability in drug development, and acute exposure in tissue analysis.

This guide details the biochemical causality of GS-Atrazine formation, its kinetic fate, and a self-validating LC-MS/MS protocol for its quantification in complex biological matrices.

Part 1: Mechanistic Basis & Causality

The Nucleophilic Aromatic Substitution ( )

The formation of GS-Atrazine is not a random binding event but a specific enzymatic catalysis driven by the electrophilicity of the s-triazine ring. The chlorine atom at the C-2 position acts as the leaving group.

  • Enzymatic Driver: Glutathione S-Transferases (GSTs).[1][2][3]

    • Plants: GST-IV isoforms (highly active in corn, conferring resistance).

    • Mammals: Primarily GSTP1 (Pi class) and GSTM1 (Mu class) in the hepatic cytosol.

  • Reaction Mechanism: The sulfhydryl group of reduced glutathione (GSH) acts as the nucleophile.[1] The GST enzyme lowers the

    
     of the thiol, facilitating the attack on the electron-deficient C-2 carbon of atrazine.
    
Pathway Visualization

The following diagram illustrates the transformation from parent compound to the stable mercapturate, highlighting the GS-Adduct as the transient, critical intermediate.

AtrazineMetabolism Atrazine Atrazine (Parent) GS_Atz GS-Atrazine Adduct (Mechanistic Biomarker) [M+H]+ 487.5 Atrazine->GS_Atz Cl displacement GSH Glutathione (GSH) GST Enzyme: GST (GSTP1/GSTM1) GSH->GST GST->GS_Atz Catalysis Cys_Gly Cysteinylglycine Conjugate GS_Atz->Cys_Gly Loss of Glu GGT Enzyme: GGT (Kidney) GGT->Cys_Gly Mercapturate Atrazine Mercapturate (Urinary Biomarker) Cys_Gly->Mercapturate Acetylation

Figure 1: The Phase II metabolic trajectory of Atrazine. The GS-Atrazine adduct is the primary product of hepatic detoxification, which is subsequently processed by renal enzymes into the mercapturate.

Part 2: Biological Fate & Sample Handling

The Stability Challenge

Unlike stable Phase I metabolites (e.g., deisopropylatrazine), the GS-Atrazine adduct is labile. In systemic circulation and urine, it is rapidly degraded by


-glutamyltranspeptidase (

-GT) and dipeptidases.
  • Implication for Researchers: You will rarely find intact GS-Atrazine in urine. It is the target analyte for:

    • In Vitro Studies: Liver microsome or hepatocyte stability assays.

    • Plant Residue Analysis: Direct extraction from leaf tissue.

    • Acute Toxicology: Blood/Tissue analysis immediately post-exposure.

Critical Control Points (Sample Prep)

To preserve the adduct, enzymatic activity must be halted immediately upon sampling.

ParameterProtocol StandardRationale (Causality)
Quenching Ice-cold Acetonitrile (1:3 v/v)Precipitates proteins (GSTs) and stops reaction kinetics immediately.
pH Control Acidify to pH 3–4 (Formic Acid)Stabilizes the triazine ring; prevents basic hydrolysis.
Inhibitors Acivicin (Optional)Irreversible inhibitor of

-GT; prevents degradation of the GSH moiety in tissue homogenates.
Storage -80°CPrevents oxidation of the thioether linkage.

Part 3: Analytical Methodology (LC-MS/MS)

Experimental Design

The gold standard for detection is Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Target Analyte: GS-Atrazine (Monoisotopic Mass ~486.2 Da) Ionization: Electrospray Ionization (ESI) Positive Mode.

The Workflow

This workflow is designed to minimize matrix effects, which are severe in plant and liver extracts.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Microsomes/Tissue) ProteinPpt Protein Precipitation (ACN + 0.1% FA) Sample->ProteinPpt Centrifuge Centrifugation 14,000 x g, 10 min ProteinPpt->Centrifuge SPE Solid Phase Extraction (HLB Cartridge) Centrifuge->SPE LC UHPLC Separation (C18 Column) SPE->LC ESI ESI Source (+4500 V) LC->ESI Q1 Q1: Select Precursor [m/z 487.5] ESI->Q1 CID Collision Cell (Argon) Q1->CID Q3 Q3: Select Fragments [m/z 358.2, 412.2] CID->Q3

Figure 2: Step-by-step analytical workflow for isolating and quantifying GS-Atrazine.

Detailed Protocol
Step 1: Extraction (Solid Phase Extraction - SPE)

Direct injection is discouraged due to ion suppression. Use Hydrophilic-Lipophilic Balanced (HLB) cartridges.

  • Conditioning: 3 mL Methanol followed by 3 mL Water (0.1% Formic Acid).

  • Loading: Load supernatant from protein precipitation.

  • Washing: 3 mL Water (5% Methanol). Crucial: Removes salts/sugars without eluting the polar adduct.

  • Elution: 3 mL Methanol.

  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase A.
    
Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

Step 3: MS/MS Transitions

The following transitions are derived from the fragmentation of the GSH moiety and the atrazine core.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
Quantifier 487.5358.220-25Loss of Pyroglutamate (129 Da)
Qualifier 1 487.5412.215-20Loss of Glycine (75 Da)
Qualifier 2 487.5216.135-40Atrazine core (Loss of GSH)

Note: The precursor is calculated as Atrazine (215.7) - Cl (35.5) + GSH (307.3) + H+ = 487.5.

Part 4: Data Interpretation & Validation

To ensure Trustworthiness and Self-Validation of your data, you must employ the following checks:

  • Isotopic Confirmation:

    • Since authentic GS-Atrazine standards are expensive or require custom synthesis, synthesize an in-situ standard by incubating Atrazine with excess GSH and recombinant GSTP1 for 60 minutes. Use this to confirm retention time.

    • Use Deuterated Atrazine (

      
      -Atrazine) as an internal standard. Note that 
      
      
      
      -Atrazine will elute differently than the GS-Adduct; ideally, use a stable isotope-labeled peptide if available, but
      
      
      -Atrazine controls for extraction efficiency.
  • Matrix Matched Calibration:

    • Prepare calibration curves in the exact matrix (e.g., blank liver microsomes) to account for ion suppression.

    • Acceptance Criteria: Accuracy within ±15% of nominal; Precision (CV) <15%.

  • Interference Check:

    • Monitor the "Qualifier 2" transition (216.1). If the ratio of 358.2/216.1 deviates by >20% from the standard, suspect co-eluting interferences.

References

  • Abel, E. L., et al. (2004). "Glutathione S-transferase-mediated metabolism of atrazine in mice."[2] Journal of Toxicology and Environmental Health.

  • Hayes, J. D., et al. (2005). "Glutathione transferases." Annual Review of Pharmacology and Toxicology.

  • Reiner, E. J., et al. (2011). "Atrazine metabolite screening in human microsomes: Detection of novel reactive metabolites and glutathione adducts by LC-MS."[5] Chemical Research in Toxicology.

  • Centers for Disease Control and Prevention (CDC). "Biomonitoring Summary: Atrazine." National Biomonitoring Program.

  • Barr, D. B., et al. (2007). "Urinary concentrations of metabolites of pyrethroid insecticides and atrazine among farm residents." Environmental Health Perspectives.

Sources

Technical Guide: Atrazine Metabolism in Plants via Glutathione Conjugation

[1][2][3]

Executive Summary

This guide details the biochemical mechanism, enzymatic kinetics, and analytical protocols for the detoxification of the herbicide atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) in plants. The primary driver of atrazine selectivity—why Zea mays (maize) survives while broadleaf weeds perish—is the rapid conjugation of atrazine with the tripeptide glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).

This document moves beyond basic textbook definitions to provide a self-validating experimental framework. It covers the specific nucleophilic aromatic substitution (

Molecular Mechanism: The Reaction

The detoxification of atrazine is not a simple binding event; it is an irreversible enzymatic substitution.

The Chemical Reaction

Atrazine contains a chlorine atom at the C-2 position of the triazine ring. This chlorine acts as a leaving group. In the cytosol, GST enzymes activate glutathione (GSH) by lowering the pKa of its cysteinyl thiol group (


This thiolate anion performs a nucleophilic attack on the electron-deficient C-2 carbon of atrazine.

  • Substrate: Atrazine (Electrophile) + GSH (Nucleophile)

  • Enzyme: Glutathione S-Transferase (GST)[1][2][3][4][5]

  • Product: S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl)glutathione (GS-Atrazine) +

    
     + 
    
    
Enzyme Specificity (The Phi and Tau Classes)

While plants possess multiple GST classes (Phi, Tau, Zeta, Theta, Lambda), atrazine detoxification is predominantly driven by:

  • Tau Class (GSTU): Highly expressed in dicots and some monocots; often inducible by herbicide safeners.

  • Phi Class (GSTF): The dominant class in maize (ZmGSTF1), responsible for the crop's innate tolerance.

Critical Insight: The reaction rate in resistant maize is sufficiently fast (


 hours) to prevent the herbicide from reaching its target site (protein D1 in Photosystem II) in the chloroplast thylakoid membrane.

Experimental Protocols

Protocol A: Extraction of GSTs from Plant Tissue

Objective: Isolate active GST enzymes while preventing phenolic oxidation and proteolysis.

Reagents:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.8)

  • Additives: 5 mM EDTA (chelates metalloproteases), 5 mM DTT (maintains reduced state of SH groups), 5% Polyvinylpolypyrrolidone (PVPP) (binds phenolics).

Workflow:

  • Harvest: Flash freeze 2g of leaf tissue in liquid nitrogen.

  • Homogenization: Grind tissue to a fine powder. Add 3 volumes of Extraction Buffer.

  • Clarification: Centrifuge at

    
     for 20 min at 4°C.
    
  • Desalting (Critical): Pass supernatant through a PD-10 Sephadex G-25 column to remove endogenous GSH and small inhibitors.

  • Storage: Aliquot and store at -80°C. Do not refreeze.

Protocol B: In Vitro GST Activity Assay (Atrazine-Specific)

Note: The standard CDNB assay measures total GST activity. To validate atrazine metabolism, you must use atrazine as the substrate and HPLC for detection.

Reaction Mixture (200 µL):

  • 100 µL Buffer (0.1 M Potassium Phosphate, pH 7.0)

  • 20 µL Atrazine (1 mM stock in methanol)

  • 20 µL GSH (10 mM stock in water)

  • 40 µL Enzyme Extract

  • 20 µL Water

Procedure:

  • Incubate at 30°C for 30–60 minutes.

  • Stop Reaction: Add 20 µL of 6M HCl or 100 µL Acetonitrile.

  • Centrifuge at

    
     for 5 min.
    
  • Analyze supernatant via HPLC-UV or LC-MS/MS.

Protocol C: LC-MS/MS Metabolite Profiling

Objective: Quantify Atrazine depletion and GS-Atrazine formation.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (ESI Positive Mode):

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Atrazine 216.1174.13522
GS-Atrazine 487.2358.14025
Hydroxyatrazine 198.1156.13520

Data Interpretation & Kinetics

When analyzing results, distinguish between Constitutive (baseline) and Inducible activity (after safener treatment).

Comparative Kinetics (Example Data)
Plant SpeciesGST Class Dominance

(Atrazine) [µM]

[nmol/min/mg]
Resistance Status
Zea mays (Corn)Phi (GSTF1)15.2125.0Highly Resistant
Abutilon theophrastiTau (GSTU)250.04.2Susceptible
A. palmeri (R-Biotype)Tau (Upregulated)28.585.0Evolved Resistance

Interpretation: A low


Pathway Visualization

Diagram 1: The Detoxification Pathway

This diagram illustrates the flow from cellular entry to vacuolar sequestration.

AtrazinePathAtrazineAtrazine(Toxic)GSTGST Enzyme(Phi/Tau Class)Atrazine->GSTGSHGlutathione(GSH)GSH->GSTConjugateGS-Atrazine(Non-Toxic)GST->ConjugateS_NAr ReactionABCABC Transporter(ATP-Dependent)Conjugate->ABCVacuoleVacuolarSequestrationABC->VacuolePhase III Transport

Caption: Figure 1. The Phase II and Phase III detoxification pathway of atrazine in plant cells.

Diagram 2: Experimental Workflow

This diagram outlines the critical steps for validating GST activity in the lab.

WorkflowTissuePlant Tissue(Flash Frozen)ExtractExtraction(Tris-HCl + PVPP + DTT)Tissue->ExtractHomogenizationCentrifugeCentrifugation(15,000g, 4°C)Extract->CentrifugeClarificationDesaltDesalting(PD-10 Column)Centrifuge->DesaltRemove Endogenous GSHAssayIn Vitro Assay(Atrazine + GSH + Extract)Desalt->AssayPurified EnzymeHPLCLC-MS/MS Analysis(C18 Column, ESI+)Assay->HPLCQuantify GS-Atrazine

Caption: Figure 2. Step-by-step experimental workflow for isolating GSTs and quantifying activity.

References

  • Shimabukuro, R. H., et al. (1970).[6][7][1] Glutathione Conjugation: Atrazine Detoxication Mechanism in Corn. Plant Physiology. Link

  • Edwards, R., & Dixon, D. P. (2005). Plant Glutathione Transferases. Methods in Enzymology. Link

  • Nakka, S., et al. (2017). Rapid detoxification via glutathione S-transferase (GST) conjugation confers a high level of atrazine resistance in Palmer amaranth.[8] Pest Management Science. Link

  • U.S. EPA. (2007). Atrazine & Other Analytes in Water – LC/MS/MS Method. Link

Methodological & Application

LC-MS/MS method for atrazine glutathione adduct analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Atrazine-Glutathione Conjugates in Liver Microsomes using LC-MS/MS

Abstract

This application note details a robust LC-MS/MS protocol for the detection and quantitation of Atrazine-Glutathione (GS-AT) adducts in liver microsomes. As a primary detoxification pathway for chlorotriazine herbicides, the conjugation of atrazine with glutathione (GSH) via Glutathione S-Transferase (GST) is a critical biomarker for metabolic stability and toxicological assessment. This guide provides a self-validating workflow, from in vitro incubation to specific MRM-based detection, ensuring high specificity against the complex microsomal matrix.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that poses potential environmental and health risks.[1][2][3][4][5] In mammals and plants, the primary detoxification mechanism involves the displacement of the chlorine atom at the C-2 position by the sulfhydryl group of glutathione, catalyzed by GST enzymes.

Monitoring the formation of the Glutathione S-Atrazine (GS-AT) adduct is essential for:

  • Toxicokinetic Profiling: Understanding the rate of detoxification versus bioactivation.

  • Interspecies Scaling: Comparing GST activity across different species (e.g., rat vs. human).

  • Resistance Studies: Evaluating metabolic resistance mechanisms in target weeds.

Direct analysis of GS-AT (MW 486.20 Da) is challenging due to its polarity and the complexity of biological matrices. This method utilizes a Triple Quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI+) mode to achieve the necessary sensitivity and selectivity.

Experimental Design & Rationale

Mechanistic Basis for Detection

The reaction follows a nucleophilic aromatic substitution (


). The mass balance is critical for establishing the MRM transitions:
  • Atrazine (Parent): Monoisotopic Mass ~215.09 Da (contains

    
    Cl).
    
  • Glutathione (GSH): Monoisotopic Mass ~307.08 Da.

  • Reaction:

    
    .
    
  • GS-AT Adduct: Mass =

    
     Da.
    
MRM Transition Selection

To ensure "Trustworthiness" and specificity, we utilize the characteristic fragmentation pathways of glutathione conjugates:

  • Neutral Loss of Pyroglutamic Acid (129 Da): A universal fragmentation for GSH adducts in ESI+, resulting in a cysteinyl-glycine conjugate fragment.

    • Transition:

      
       (Quantifier).
      
  • Formation of the Atrazine-Thiol Core: Cleavage of the C-S bond or peptide bonds can yield the modified triazine core.

    • Transition:

      
       (Qualifier - Highly specific to the Atrazine scaffold).
      

Visualizing the Pathway & Workflow

The following diagrams illustrate the metabolic pathway and the analytical workflow designed for this study.

G cluster_0 Metabolic Activation cluster_1 MS/MS Fragmentation ATZ Atrazine (m/z 215.1) GST GST Enzyme ATZ->GST GSH Glutathione (GSH) GSH->GST GS_AT GS-Atrazine Adduct (m/z 487.2) GST->GS_AT Conjugation HCl HCl GST->HCl Frag1 Fragment: [M-PyroGlu]+ (m/z 358.2) GS_AT->Frag1 CID (-129 Da) Frag2 Fragment: Atrazine-S (m/z 180.1) GS_AT->Frag2 CID

Figure 1: Metabolic pathway of Atrazine Glutathione conjugation and subsequent MS/MS fragmentation.

Workflow Start Microsomal Incubation (Liver Microsomes + NADPH + GSH) Quench Reaction Termination (Ice-cold Acetonitrile) Start->Quench 60 min @ 37°C Spin Centrifugation (14,000 x g, 10 min) Quench->Spin Dilute Supernatant Dilution (1:1 with Water) Spin->Dilute Inject LC-MS/MS Analysis (C18 Column, ESI+) Dilute->Inject

Figure 2: Step-by-step analytical workflow from sample incubation to data acquisition.

Materials and Methods

Chemicals and Reagents[6]
  • Substrate: Atrazine (analytical standard, >98% purity).

  • Cofactors: L-Glutathione reduced (GSH), NADPH regenerating system.

  • Enzyme Source: Pooled Liver Microsomes (Human, Rat, or Corn shoot extract).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation Protocol

This protocol is designed to minimize matrix effects while maximizing the recovery of the polar adduct.

  • Pre-Incubation: Thaw liver microsomes on ice. Prepare a reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4) containing:

    • Microsomal protein: 1.0 mg/mL

    • GSH: 5 mM (Excess to drive kinetics)

    • MgCl2: 3 mM

  • Initiation: Add Atrazine (dissolved in MeOH, final organic <1%) to a final concentration of 10–50 µM. Pre-warm to 37°C for 5 mins. Start reaction by adding NADPH (1 mM).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Termination: At designated time points (e.g., 0, 15, 30, 60 min), transfer 100 µL of the reaction mixture into 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Note: The high organic ratio (3:1) ensures complete protein precipitation and stops GST activity instantly.

  • Extraction: Vortex for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a fresh vial. Dilute 1:1 with water (to match initial mobile phase) before injection to prevent peak broadening of early eluters.

LC-MS/MS Conditions

Chromatographic Conditions

A C18 column is selected to retain the polar conjugate while separating it from the hydrophobic parent atrazine.

ParameterSetting
System UHPLC (e.g., Agilent 1290 Infinity II or Waters Acquity)
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 5 µL

Gradient Table:

Time (min) % B Description
0.00 5 Initial hold for polar adduct retention
1.00 5 Isocratic hold
6.00 95 Elution of Parent Atrazine
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 300°C

  • Nebulizer: 35 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)TypeMechanism
GS-Atrazine 487.2 358.2 5015-20Quant Loss of Pyroglutamic acid (-129 Da)
GS-Atrazine 487.2180.15025-30QualAtrazine-Thiol core fragment
GS-Atrazine 487.2308.15010-15QualGSH fragment [GSH+H]+
Atrazine 216.1174.12020RefLoss of Propene (isopropyl group)

Note: Collision energies should be optimized for the specific instrument platform (e.g., Agilent 6400 series vs. SCIEX Triple Quad).

Results & Discussion

Expected Chromatography
  • GS-Atrazine: Elutes early (approx.[6] 2.5 - 3.5 min) due to the hydrophilic glutathione moiety.

  • Atrazine: Elutes later (approx. 6.5 - 7.0 min) due to its hydrophobic nature.

  • Self-Validation: The method must show baseline separation between the adduct and any potential interference from the matrix. The 1:1 dilution step in sample prep is crucial here; injecting pure acetonitrile supernatant would cause the early-eluting GS-AT peak to distort (fronting).

Linearity and Sensitivity

The method typically achieves a Lower Limit of Quantitation (LLOQ) in the low nanomolar range (1-5 nM). Calibration curves should be constructed using matrix-matched standards if possible, or by spiking GS-AT into deactivated microsomes.

Troubleshooting Matrix Effects

Liver microsomes are rich in phospholipids. If signal suppression is observed for the GS-AT peak:

  • Divert Valve: Direct flow to waste for the first 1.0 min.

  • Internal Standard: Use a stable isotope-labeled analog (e.g., Atrazine-d5) to track extraction efficiency, although it will not perfectly compensate for the adduct's ionization if they elute at different times. A better IS would be a structural analog like Glutathione-Simazine if available.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Atrazine metabolite screening in human microsomes: detection of novel reactive metabolites and glutathione adducts by LC-MS.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. Retrieved from [Link]

  • PubChem. (2025). Glutathione S-atrazine | C18H30N8O6S.[7] Retrieved from [Link]

Sources

High-Performance Profiling of Atrazine-Glutathione Pathway Metabolites in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-ATR-024 [1]

Abstract

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of Atrazine (ATR) Phase II metabolites in urine. While the primary focus is the Atrazine Mercapturate (AM) —the stable urinary end-product of the glutathione pathway—methodology is also provided for the upstream Atrazine-Glutathione conjugate (GS-ATR) , which may be detected under specific high-exposure or preserved conditions.[1] This guide addresses the critical challenges of matrix interference, metabolite instability, and ionization suppression.

Metabolic Context & Analytical Strategy

The "Hidden" Pathway

Atrazine is metabolized in the liver primarily via Cytochrome P450s (N-dealkylation) and Glutathione S-Transferases (GSTs).[1] The GST pathway replaces the chlorine atom of atrazine with glutathione.

  • Transient Target: The Glutathione Conjugate (GS-ATR) is formed in the liver but is rapidly degraded by

    
    -glutamyl transpeptidase and dipeptidases in the kidney.[1]
    
  • Stable Target: The resulting cysteine conjugate is N-acetylated to form the Mercapturic Acid Conjugate (AM) , which is excreted in urine.

Critical Analytical Insight: While the user request specifically targets "glutathione conjugates," detecting the intact tripeptide (GS-ATR) in urine is rare in non-acute scenarios. The scientifically robust approach—and the standard for regulatory biomonitoring (e.g., CDC NHANES)—is to quantify the Mercapturate (AM) as the stoichiometric surrogate for the glutathione pathway. This protocol covers both.

Pathway Visualization

AtrazineMetabolism ATR Atrazine (Parent) MW: 215.7 GST Enzyme: GSTP1-1 (Liver) ATR->GST GS_ATR Glutathione Conjugate (GS-ATR) MW: ~486.5 (Transient / Bile / Blood) ATR->GS_ATR + Glutathione (-HCl) GST->GS_ATR Kidney Kidney Processing (GGT / Dipeptidase) GS_ATR->Kidney Cys_ATR Cysteine Conjugate (Intermediate) GS_ATR->Cys_ATR - Glutamate - Glycine Kidney->Cys_ATR NAT Enzyme: N-acetyltransferase Cys_ATR->NAT AM Atrazine Mercapturate (AM) MW: ~342.4 (Primary Urinary Biomarker) Cys_ATR->AM + Acetyl group NAT->AM

Figure 1: The Phase II metabolic trajectory of Atrazine.[1] The transition from the transient GS-ATR to the stable AM biomarker is critical for experimental design.

Sample Preparation Protocol

Challenge: Urinary salts suppress ionization, and spontaneous hydrolysis can degrade conjugates. Solution: Acid stabilization followed by Polymeric Solid Phase Extraction (SPE).[1]

Reagents
  • Internal Standard (IS): Atrazine-d5 mercapturate (preferred) or Atrazine-d5.[1]

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.[1]

  • Buffer: Ammonium Acetate (10 mM, pH 5.0).

Step-by-Step Workflow
  • Collection & Stabilization:

    • Collect spot urine samples.[2]

    • IMMEDIATELY adjust pH to 2.0–3.0 using 6M HCl. Why: This prevents bacterial degradation and stabilizes the thio-ether bond.[1]

    • Aliquot and store at -80°C.

  • Pre-treatment:

    • Thaw 2.0 mL urine at room temperature.

    • Spike with 20 µL Internal Standard solution (100 ng/mL).[1]

    • Centrifuge at 3000 x g for 10 min to remove particulates.

  • Solid Phase Extraction (SPE):

    • Condition: 2 mL Methanol followed by 2 mL Ultrapure Water.

    • Load: Apply supernatant urine (approx 2 mL) at <1 mL/min.[1]

    • Wash 1: 2 mL 5% Methanol in Water (Removes salts/urea).[1]

    • Wash 2: 2 mL 0.1% Formic Acid in Water (Removes acidic interferences).[1]

    • Elute: 2 mL Methanol. Note: GS-ATR and AM are highly polar; do not use non-polar solvents like Hexane.[1]

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 200 µL Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)[1][5][6][7]

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Why: T3 bonding is superior for retaining polar conjugates like mercapturates.

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5–10 µL.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar conjugates)
1.05Begin Gradient
6.095Elute Parent/Non-polars
7.095Wash
7.15Re-equilibrate
9.05End
Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)
Atrazine Mercapturate (AM) 342.4 214.1 238.1 3522
GS-Atrazine (GS-ATR) 486.5 *357.5 214.1 4025
Atrazine-d5 (IS)221.1179.1-3520
  • Note on GS-ATR: The precursor 486.5 corresponds to the protonated molecule

    
    .[1] The transition 486.5 
    
    
    
    357.5 represents the neutral loss of the
    
    
    -glutamyl moiety (129 Da), a signature fragmentation for glutathione adducts. The 214.1 ion represents the core triazine structure.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Matrix-Matched Calibration:

    • Do not use solvent standards.[1] Prepare calibration curves (0.1 – 50 ng/mL) in "blank" urine (from unexposed donors) to account for ion suppression.[1]

  • Recovery Check:

    • Spike blank urine with GS-ATR and AM before extraction and after extraction.[1]

    • Formula:

      
      .[1]
      
    • Target recovery: >80%.

  • Stability Check:

    • GS-ATR is labile.[1] If analyzing for the intact glutathione conjugate, process samples within 4 hours of collection or add esterase inhibitors (e.g., BNPP) if testing implies kidney enzyme activity in the sample vessel.

References

  • Centers for Disease Control and Prevention (CDC). (2009).[1][3] Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos.[3] Journal of Exposure Science and Environmental Epidemiology.[4]

  • National Institutes of Health (NIH) / PubChem. (2025).[1] Glutathione S-atrazine (CID 5287712) - Chemical Structure and Properties.[1]

  • National Institute of Standards and Technology (NIST). (2023). Atrazine Mass Spectrum and Properties.[2][5][4][3][6][7][8][1]

  • Cayman Chemical. (2024).[1] Atrazine Mercapturate Product Information and MS Standards.

  • Chevrier, C., et al. (2012). Urinary Metabolites as Biomarkers of Human Exposure to Atrazine.[9][2][4][7][8][10] Toxicology Letters.

Sources

Application Note: Quantitative Analysis of Atrazine-Glutathione Adduct (GS-ATZ) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the synthesis, extraction, and quantitative analysis of the Glutathione-Atrazine conjugate (GS-ATZ).[1] Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that undergoes Phase II detoxification via Glutathione S-Transferases (GSTs), replacing the chlorine atom with glutathione (GSH).[1][2]

Quantification of GS-ATZ is critical for evaluating herbicide resistance in crops (e.g., Zea mays) and understanding toxicokinetics in mammalian systems.[1] This guide addresses the specific challenges of GS-ATZ analysis, including its zwitterionic nature, susceptibility to in-source fragmentation, and the lack of commercially available standards.[1]

Mechanistic Background

The formation of GS-ATZ is a nucleophilic aromatic substitution reaction.[1] The sulfhydryl group of GSH attacks the electron-deficient carbon at the 2-position of the triazine ring, displacing the chloride ion.[1] This reaction is catalyzed biologically by GSTs (specifically GST-Pi and GST-Alpha classes) but can be replicated chemically under basic conditions.[1][2]

Pathway Visualization[1][2]

G Atrazine Atrazine (Electrophile) Complex Meisenheimer Complex Atrazine->Complex + GSH GSH Glutathione (Nucleophile) GSH->Complex GST GST Enzyme (Catalyst) GST->Complex Stabilization GS_ATZ GS-Atrazine (Conjugate) Complex->GS_ATZ - Cl- HCl HCl (Byproduct) Complex->HCl

Figure 1: The nucleophilic substitution pathway of Atrazine by Glutathione.[1][2]

Pre-Analytical Phase: Standard Synthesis

Since GS-ATZ is rarely available as a certified reference material, in-house synthesis is often required.[1] This protocol uses a chemical synthesis approach that yields high purity suitable for LC-MS calibration.[1][2]

Reagents[1][3][4][5]
  • Atrazine (Technical grade, >98%)[1]

  • L-Glutathione (Reduced, >99%)[1]

  • Potassium Phosphate Buffer (0.1 M, pH 8.5)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Formic Acid[1][2]

Synthesis Protocol[1]
  • Dissolution: Dissolve 21.6 mg of Atrazine (0.1 mmol) in 5 mL of Acetonitrile.

  • Buffer Prep: Dissolve 61.4 mg of GSH (0.2 mmol, 2x excess) in 5 mL of Phosphate Buffer (pH 8.5). Note: Degas buffer with N2 to prevent GSH oxidation to GSSG.

  • Reaction: Dropwise add the Atrazine solution to the GSH solution while stirring at 50°C.

  • Incubation: Seal and stir at 50°C for 24 hours. The pH must remain >8.0 to ensure the thiolate anion is active.

  • Quenching: Adjust pH to 3.0 using 10% Formic Acid to stop the reaction and stabilize the adduct.

  • Purification: Purify via Semi-Prep HPLC (C18 column) collecting the peak at approx. 487 m/z. Lyophilize fractions to obtain a white powder.[1]

Sample Preparation Protocol

Efficient extraction of the polar GS-ATZ adduct from biological matrices (liver microsomes or plant tissue) requires minimizing ion suppression from native GSH and proteins.[1]

Extraction Workflow[1]

Workflow Sample Biological Sample (Microsomes/Tissue) Quench Quench/Lysis Ice-cold ACN + 0.1% FA Sample->Quench Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Evaporation N2 Stream @ 35°C Supernatant->Evap Recon Reconstitution 95:5 Water:ACN (0.1% FA) Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Figure 2: Optimized extraction workflow for polar glutathione conjugates.[1][2]

Step-by-Step Methodology
  • Homogenization: For tissue, homogenize 100 mg in 400 µL phosphate buffer (pH 7.4). For microsomes, use the incubation mixture directly (typically 200 µL).

  • Protein Precipitation: Add 3 volumes (e.g., 600 µL) of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acidification dissociates protein-bound adducts and stabilizes the GS-ATZ.[1][2]

  • Vortex & Spin: Vortex for 30s, then centrifuge at 14,000 x g for 10 min at 4°C.

  • Concentration: Transfer supernatant to a clean vial. Evaporate to near dryness under Nitrogen at 35°C. Caution: Do not heat >40°C to avoid thermal degradation.[1]

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA). Filter through 0.22 µm PTFE filter if necessary.[1]

Instrumental Analysis (LC-MS/MS)[1][2][4][6][7]

Chromatographic Conditions[1][4][7][8][9]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity)[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Flow Rate: 0.3 mL/min[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1][2]

    • 1-6 min: 5% -> 95% B[1][2]

    • 6-8 min: 95% B (Wash)[1][2]

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters[1][4][5][7][8][9]
  • Ionization: Electrospray Ionization (ESI) Positive Mode[1]

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV[2]

  • Desolvation Gas: 800 L/hr[1][2]

MRM Transitions (Quantitative Data)

The following transitions are selected based on the fragmentation of the glutathione moiety (neutral loss of pyroglutamate) and the atrazine core.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
GS-Atrazine 487.2 358.2 3022Quantifier
GS-Atrazine487.2180.13035Qualifier
Atrazine216.1174.13518Reference
Glutathione308.1179.02515Reference
  • Quantifier Logic: The transition 487.2 -> 358.2 corresponds to the loss of the γ-glutamyl moiety (129 Da), a characteristic fragmentation for GSH conjugates [1].[1]

  • Qualifier Logic: The 180.1 fragment corresponds to the des-chloro atrazine cation (C8H14N5+), confirming the presence of the herbicide core.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of Directive), the method must be validated according to FDA/EMA bioanalytical guidelines.

Linearity & Range[1][8]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve: Weighted linear regression (1/x²).[1]

  • Acceptance: r² > 0.99; back-calculated standards within ±15%.

Matrix Effects

GS-ATZ elutes early due to high polarity, making it susceptible to ion suppression from salts and phospholipids.[1]

  • Mitigation: Use a divert valve to send the first 0.8 min of flow to waste. Use stable-isotope labeled Internal Standard (e.g., Atrazine-d5) if GS-ATZ-d5 is unavailable, though synthesized GS-ATZ-13C/15N is preferred.[1][2]

Stability[1]
  • Benchtop: Stable for 4 hours at room temperature.

  • Autosampler: Stable for 24 hours at 4°C.

  • Long-term: Store stock solutions at -80°C. Note: Avoid repeated freeze-thaw cycles as the thioether bond can oxidize to sulfoxide.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization of zwitterionEnsure Mobile Phase pH is acidic (0.1% FA) to protonate the amine groups.[1][2]
Peak Tailing Interaction with silanolsUse end-capped columns (e.g., BEH or HSS T3) and add 5mM Ammonium Formate to aqueous phase.[1][2]
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[2]
GSH Oxidation Sample handlingAdd 10mM Ascorbic Acid or EDTA to the lysis buffer during extraction.[2]

References

  • Blair, I. A. (2006).[1] Analysis of endogenous glutathione-adducts and their metabolites. Biomedical Chromatography, 20(6-7), 432–441.[1]

  • PubChem. (2023).[1] Glutathione S-atrazine | C18H30N8O6S.[1][2][3] National Library of Medicine. [1]

  • Abel, E. L., et al. (2004).[1][4] Characterization of Atrazine Biotransformation by Human and Murine Glutathione S-Transferases.[1][5] Toxicological Sciences, 80(2), 230–238.[1]

  • Chowdhury, A., et al. (2023).[1] LC–MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites.[6] Journal of Chromatography B.

  • Biosynth. (2023).[1][5] Atrazine glutathione adduct Product Specifications.

Sources

solid-phase extraction techniques for atrazine adducts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solid-Phase Extraction Strategies for Atrazine Adducts

Abstract

This application note details optimized Solid-Phase Extraction (SPE) protocols for the isolation of atrazine-derived adducts from complex biological matrices. While traditional environmental analysis focuses on the parent compound, modern toxicological biomonitoring requires the quantification of stable adducts—specifically the Atrazine Mercapturate (AM) in urine and the Atrazine-Albumin conjugate in serum. These biomarkers provide a retrospective window of exposure extending from days (urine) to weeks (serum). This guide presents a dual-workflow approach: a polymeric reversed-phase protocol for urinary metabolites and a proteomic cleanup strategy for serum protein adducts.

Introduction: The Shift to Adductomics

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a ubiquitous herbicide. Upon entry into biological systems, it undergoes Phase II biotransformation via Glutathione S-Transferases (GSTs). The chlorine atom on the triazine ring acts as a leaving group, allowing nucleophilic attack by the thiol group of glutathione (GSH).

  • Urinary Pathway: The GSH conjugate is processed by

    
    -glutamyltranspeptidase and dipeptidases, then N-acetylated to form Atrazine Mercapturate (AM) , the primary specific urinary biomarker.
    
  • Blood Pathway: Electrophilic atrazine metabolites (specifically the chlorotriazine moiety) covalently bind to nucleophilic residues on long-lived proteins. The most characterized target is Cysteine-34 (Cys34) of Serum Albumin.[1]

Analyzing these adducts requires overcoming significant matrix interferences. Standard C18 methods often fail to retain the polar mercapturate conjugates or adequately clean up the peptide fragments derived from protein adducts.

Biotransformation & Adduct Formation Pathway

Understanding the chemistry of the analyte is the prerequisite for SPE selection. The diagram below illustrates the divergence between urinary excretion and protein adduction.

AtrazinePathway Atrazine Atrazine (Parent) GSH_Adduct Atrazine-GSH Conjugate Atrazine->GSH_Adduct Nucleophilic Substitution (-Cl) Protein_Adduct Albumin-Atrazine Adduct Atrazine->Protein_Adduct Direct Binding (Blood) GST GST Enzyme GST->GSH_Adduct Mercapturate Atrazine Mercapturate (Urinary Biomarker) GSH_Adduct->Mercapturate Metabolism (Kidney) Albumin Serum Albumin (Cys34) Albumin->Protein_Adduct

Figure 1: Divergent pathways of Atrazine biotransformation leading to urinary mercapturates and serum albumin adducts.

Protocol A: Urinary Atrazine Mercapturate (AM)

Challenge: AM is an N-acetyl-L-cysteine conjugate.[2] It contains a carboxylic acid group, making it pH-sensitive. At neutral pH, it is ionized (polar) and retains poorly on C18. Solution: Acidification to suppress ionization (pH < 3) combined with a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.

Materials Required
  • SPE Cartridge: Polymeric HLB (e.g., Oasis HLB or Chromabond HR-X), 60 mg / 3 mL.

  • Reagents: Formic Acid (FA), Methanol (MeOH), LC-MS grade Water.

Step-by-Step Methodology
  • Sample Pretreatment (Critical):

    • Thaw urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 min to remove particulates.

    • Acidification: Add Formic Acid to the supernatant to achieve pH 2.5 – 3.0 .

    • Why? This protonates the carboxylic acid on the mercapturate moiety (

      
      ), rendering the molecule neutral and increasing retention on the reversed-phase sorbent.
      
  • Conditioning:

    • 3 mL MeOH.

    • 3 mL Water (acidified with 0.1% FA).

  • Loading:

    • Load 2–5 mL of acidified urine at a slow flow rate (1 mL/min).

    • Note: Fast loading causes breakthrough of polar conjugates.

  • Washing:

    • Wash 1: 3 mL 0.1% FA in Water (removes salts/proteins).

    • Wash 2: 3 mL 5% MeOH in Water (removes highly polar interferences without eluting AM).

    • Drying: Dry cartridge under high vacuum for 5–10 minutes. Moisture interferes with the subsequent evaporation step.

  • Elution:

    • Elute with 2 x 1.5 mL 100% Methanol .

    • Alternative: If analyzing multiple triazine metabolites, use Acetonitrile/Methanol (1:1).

  • Post-Extraction:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 200

      
      L Mobile Phase A (0.1% FA in Water).
      

Protocol B: Serum Albumin-Atrazine Adducts

Challenge: The adduct is part of a large protein (66 kDa). It cannot be extracted by standard SPE. Solution: A "Bottom-Up" Proteomic Workflow. Isolate albumin


 Digest to peptides 

SPE clean up the specific adducted peptide.
Materials Required
  • Albumin Removal/Enrichment: Blue Sepharose affinity beads or Albumin depletion columns.

  • Digestion: Trypsin (Sequencing Grade), Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Peptide Cleanup SPE: C18 Micro-columns (e.g., ZipTip or C18 Spin Columns).

Step-by-Step Methodology
  • Albumin Isolation:

    • Dilute 50

      
      L serum with binding buffer.
      
    • Apply to Blue Sepharose affinity column (binds Albumin).

    • Wash to remove non-bound proteins.

    • Elute Albumin with high salt/pH buffer.

  • Protein Digestion:

    • Reduction: Add DTT (5 mM, 30 min, 60°C) to break disulfide bonds.

    • Alkylation: Add IAA (15 mM, 30 min, dark) to cap free cysteines.

    • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

    • Target: This releases the peptide containing Cys34 with the Atrazine modification (+179.1 Da).[1]

  • Peptide Cleanup (SPE):

    • Condition: Wet C18 spin column with ACN, equilibrate with 0.1% TFA.

    • Load: Acidify digest (pH < 3) and load onto C18.

    • Wash: 3x with 0.1% TFA in Water (removes salts and digestion reagents).

    • Elute: 50% ACN / 0.1% FA.

  • LC-MS/MS Detection:

    • Target the specific mass shift on the Cys34-containing peptide.

    • Mass Shift: Look for the precursor ion with an added mass of 179.11 Da (Atrazine minus Chlorine).

Comparative Analysis of Sorbents

ParameterC18 (Silica-based)Polymeric HLBMixed-Mode Cation Exchange (MCX)
Mechanism Hydrophobic InteractionHydrophobic + HydrophilicHydrophobic + Ionic
Target Analyte Parent AtrazineAtrazine Mercapturate Dealkylated Metabolites (DACT)
pH Stability pH 2–8pH 1–14pH 1–14
Retention of AM Poor (AM is too polar)Excellent (Retains polar conjugates)Moderate (AM is acidic, not basic)
Recommendation Not RecommendedPrimary Choice Use only for DACT/DIA metabolites

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • Internal Standards (IS):

    • For Urine: Use isotope-labeled Atrazine Mercapturate (

      
      -AM) if available. If not, use 
      
      
      
      -Atrazine, but introduce it after hydrolysis steps if performing total analysis. Ideally, use a structural analog like Atrazine-d5 .
  • Recovery Check:

    • Spike blank urine with AM standard at 10 ng/mL.

    • Acceptable Recovery: 85% – 115%.

    • If recovery < 70% on HLB, ensure the urine pH was < 3.0 during loading.

  • Matrix Effect:

    • Compare the slope of the calibration curve in solvent vs. matrix-matched extract.

    • Matrix Factor should be between 0.8 and 1.2.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Atrazine and Metabolites in Urine. Method No. 6106.03. [Link]

  • Dooley, G. P., et al. (2006). "Identification of a novel hemoglobin adduct in Sprague Dawley rats exposed to atrazine." Chemical Research in Toxicology, 19(5), 692-700. [Link]

  • Xie, H., et al. (2021). "Identification and characterization of serum albumin covalent adduct formed with atrazine by liquid chromatography mass spectrometry." Ecotoxicology and Environmental Safety, 208, 111601. [Link]

  • Liu, R. J., et al. (2023). "Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone." Archives of Toxicology. [Link]

  • Mercadante, R., et al. (2012). "High-throughput on-line solid phase extraction-liquid chromatography-tandem mass spectrometry method for the determination of urinary mercapturic acids." Journal of Chromatography A, 1246, 24-32. [Link]

Sources

Development of High-Sensitivity Immunoassays for Atrazine-Glutathione Conjugate (Atrazine-SG)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-04

Abstract

The monitoring of herbicide detoxification pathways is critical for understanding phytoremediation efficacy and herbicide resistance mechanisms. This application note details the rigorous development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Atrazine-Glutathione (Atrazine-SG) , the primary detoxification metabolite of atrazine in Zea mays (corn) and sorghum. Unlike standard atrazine assays, detecting the conjugate requires a hapten design strategy that preserves the bulky glutathione moiety as the primary epitope. This guide covers immunogen synthesis, antibody screening, and assay validation.

Biological Context & Mechanism

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is detoxified in tolerant plant species primarily through the activity of Glutathione S-Transferases (GSTs) .[1] This enzyme catalyzes the nucleophilic displacement of the chlorine atom at the C-2 position by the thiol group of glutathione (GSH), rendering the molecule non-phytotoxic and water-soluble.

Figure 1: Atrazine Detoxification Pathway

The following diagram illustrates the GST-mediated conjugation, the specific target for this immunoassay.

AtrazinePathway Atrazine Atrazine (Toxic Parent) GST Enzyme: Glutathione S-Transferase Atrazine->GST GSH Glutathione (GSH) GSH->GST AtrazineSG Atrazine-SG Conjugate (Detoxified Metabolite) GST->AtrazineSG Nucleophilic Displacement of Cl Downstream Mercapturates (Further Processing) AtrazineSG->Downstream

Caption: The GST-mediated pathway replaces the C-2 Chlorine of Atrazine with Glutathione. The resulting Atrazine-SG conjugate is the specific analyte for this assay.

Phase 1: Hapten Design & Immunogen Synthesis

The Critical Challenge: Standard anti-atrazine antibodies are often generated using haptens linked via the C-2 chlorine position (e.g., replacing Cl with a spacer). This destroys the site required for glutathione conjugation. To detect Atrazine-SG, the antibody must recognize the glutathione moiety at C-2 and the triazine ring .

Solution: Use a Heterologous Hapten Design . The linker must be attached to one of the amino alkyl side chains (ethyl or isopropyl), leaving the C-2 position free to react with glutathione.

Synthesis Strategy
  • Precursor Synthesis: Synthesize a triazine analog where the ethylamino group is replaced by an amino-carboxylic acid spacer (e.g., 3-aminobutyric acid).

  • Glutathione Conjugation: React this precursor with Glutathione (GSH) under mild basic conditions to mimic the GST reaction, installing the SG group at C-2.

  • Carrier Conjugation: Activate the carboxylic acid on the spacer (using EDC/NHS) to couple the hapten to Keyhole Limpet Hemocyanin (KLH) for immunization.

Figure 2: Hapten Design Logic

Visualizing the structural requirements for epitope exposure.

HaptenDesign cluster_chem Structural Logic StandardHapten Standard Atrazine Hapten (Linker at C-2) Target Target Analyte: Atrazine-SG StandardHapten->Target Fails: C-2 Occupied by Linker CorrectHapten Correct Hapten for Atrazine-SG (Linker at N-Alkyl) CorrectHapten->Target Succeeds: C-2 Exposed for SG Step1 1. Attach Linker to Ethylamino chain Step2 2. React C-2 Chlorine with Glutathione Step1->Step2 Step3 3. Conjugate Linker to Carrier (KLH) Step2->Step3

Caption: To raise antibodies against Atrazine-SG, the linker must be distal to the C-2 position. Attaching the linker to the alkyl chain preserves the critical glutathione epitope.

Phase 2: Experimental Protocol (Competitive ELISA)

Methodology: Indirect Competitive ELISA. Rationale: Small molecules (haptens) effectively coat plates when conjugated to BSA. Free analyte (Atrazine-SG) competes with the plate-bound hapten for the antibody.

Reagents Preparation
  • Coating Antigen: Atrazine-SG analog conjugated to Bovine Serum Albumin (BSA).[2] Note: Use a different spacer length than the immunogen to reduce linker-recognition bias.

  • Primary Antibody: Rabbit anti-Atrazine-SG polyclonal (or mouse monoclonal).

  • Secondary Antibody: Goat anti-Rabbit IgG-HRP.

Step-by-Step Protocol
StepActionCritical Parameter (Why?)
1. Coating Dilute Coating Antigen (0.5 µg/mL) in Carbonate Buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.Thermodynamics: Cold incubation favors stable, passive adsorption without protein denaturation.
2. Blocking Wash 3x (PBST). Add 200 µL 1% Casein in PBS. Incubate 1h at 37°C.Background Noise: Casein blocks hydrophobic sites better than BSA for zwitterionic analytes like SG-conjugates.
3. Competition Add 50 µL Standard/Sample + 50 µL Primary Antibody. Incubate 1h at RT.Equilibrium: This is the competitive step. High analyte conc. = Low antibody binding to plate.
4. Detection Wash 5x. Add 100 µL Secondary Antibody-HRP (1:5000). Incubate 45 min at RT.Signal Amplification: HRP provides high turnover for sensitive colorimetric detection.
5. Development Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in dark. Stop with 50 µL 2M H2SO4.Kinetics: Stop reaction when top standard is OD ~1.0 to ensure linear dynamic range.
6. Analysis Read Absorbance at 450 nm. Plot 4-Parameter Logistic (4-PL) curve.Data Fitting: 4-PL is the mathematical standard for sigmoidal immunoassay curves.

Phase 3: Validation & Performance Metrics

Cross-Reactivity (Specificity)

The most critical validation step is ensuring the antibody distinguishes the metabolite from the parent compound.

CompoundCross-Reactivity (%)Interpretation
Atrazine-SG 100% Target Analyte
Atrazine (Parent)< 1.0%Excellent specificity; C-2 substitution is recognized.
Hydroxyatrazine< 0.5%No interference from hydrolytic metabolites.
Glutathione (Free)< 0.1%Antibody recognizes the conjugate, not free GSH.
Matrix Effects

Plant extracts (corn sap) are rich in pigments and proteins.

  • Protocol: Spike Atrazine-SG into blank corn leaf extract.

  • Requirement: Recovery must be 80–120%.

  • Troubleshooting: If recovery is low, dilute samples 1:10 in PBS to reduce matrix interference.

References

  • Goodrow, M. H., et al. (1990). Strategies for immunoassay hapten design. In Immunoassays for Trace Chemical Analysis. American Chemical Society.

    • Core text on the chemistry of linker
  • Shimabukuro, R. H., et al. (1970). Glutathione conjugation: Atrazine detoxication mechanism in corn.[3] Plant Physiology.[3]

    • Foundational paper establishing the biological p
  • Gee, S. J., et al. (1995). Development of immunoassays for pesticides.[4][5][6] In New Frontiers in Agrochemical Immunoassay. AOAC International.

    • General protocol standards for competitive ELISA development.
  • U.S. EPA. (2024). Atrazine Monitoring and Regulation.

    • Regulatory context for monitoring

Sources

Application Note: In Vitro Glutathione S-Transferase (GST) Activity Assay for Atrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enzymatic conjugation of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) with reduced glutathione (GSH) is the primary Phase II detoxification mechanism in tolerant plant species (e.g., Zea mays) and a relevant metabolic pathway in mammalian toxicology. This conjugation is catalyzed by Glutathione S-Transferases (GSTs), specifically the GST-phi class in plants and GST-P/M classes in mammals.

This guide provides a rigorous workflow to quantify this specific activity. Unlike generic GST assays using CDNB (1-chloro-2,4-dinitrobenzene), this protocol directly measures the formation of the GS-Atrazine conjugate using HPLC-UV or LC-MS, offering high specificity and biological relevance.

Mechanistic Principle

GSTs facilitate the nucleophilic attack of the thiolate anion of GSH (GS⁻) upon the electron-deficient carbon at the 2-position of the atrazine ring. The chlorine atom serves as the leaving group. This results in a non-toxic, water-soluble conjugate (GS-Atrazine) and a chloride ion.

GST_Mechanism Substrates Substrates (Atrazine + GSH) EnzymeComplex Enzyme-Substrate Complex (GST) Substrates->EnzymeComplex Binding Transition Nucleophilic Attack (Cl Displacement) EnzymeComplex->Transition Catalysis Products Products (GS-Atrazine + H+ + Cl-) Transition->Products Release

Figure 1: The GST-mediated conjugation pathway of Atrazine.[1] The reaction is a nucleophilic aromatic substitution.

Pre-Assay Considerations (Expertise & Logic)

Before initiating the specific atrazine assay, several critical factors must be controlled to ensure data integrity.

Solubility vs. Enzyme Stability

Atrazine has low water solubility (~30 mg/L). It must be dissolved in an organic solvent (Methanol or Acetone).

  • Critical Constraint: GST activity is often inhibited by organic solvents >5% v/v.

  • Solution: Prepare a 100x stock of Atrazine in methanol. When added to the aqueous reaction buffer, the final methanol concentration will be 1%, maintaining enzyme stability while keeping atrazine in solution.

Spontaneous Conjugation

GSH can spontaneously react with electrophiles like atrazine at high pH, creating a "false positive" background.

  • Control: Every experimental run must include a "No-Enzyme Blank" containing buffer, GSH, and Atrazine. This rate is subtracted from the enzymatic rate.[2]

System Suitability (The CDNB Assay)

Never waste expensive substrates or rare enzyme samples without verifying the enzyme is active. Always run a parallel CDNB assay. CDNB is a universal substrate for most GSTs.

Protocol 1: System Suitability (CDNB Assay)

Purpose: To validate that the GST enzyme source (recombinant or extract) is active.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Substrate: 100 mM CDNB in Ethanol.

  • Co-factor: 100 mM GSH in water (Freshly prepared).

Procedure:

  • In a quartz cuvette or UV-transparent plate, mix:

    • 880 µL Buffer

    • 10 µL GSH (1 mM final)

    • 10 µL CDNB (1 mM final)

  • Initiate with 100 µL Enzyme source.

  • Detection: Measure Absorbance at 340 nm kinetically for 5 minutes.

  • Criteria: A linear increase in absorbance indicates active enzyme. If slope < 0.01 OD/min, do not proceed to Atrazine assay.

Protocol 2: Specific Atrazine-GST Activity Assay

Purpose: To quantify the specific catalytic rate of atrazine detoxification.

Reagents & Equipment[3]
  • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH 7.0 (Physiological optimum).

  • Atrazine Stock: 20 mM in Methanol (Store at -20°C).

  • GSH Stock: 100 mM in ddH₂O (Prepare fresh).

  • Stop Solution: 0.1 M HCl or 100% Acetonitrile (ice cold).

  • Enzyme: Purified GST (1-10 µg) or Cytosolic Extract (100-500 µg protein).

Experimental Workflow

Workflow Prep 1. Preparation Mix Buffer + GSH + Enzyme Equilibrate at 25°C Start 2. Initiation Add Atrazine (Final 100-200 µM) Solvent < 1% Prep->Start Incubate 3. Incubation 30-60 mins @ 25°C Shaking Start->Incubate Stop 4. Termination Add Acetonitrile (1:1 v/v) Precipitate Protein Incubate->Stop Process 5. Processing Centrifuge 15,000 x g Filter Supernatant (0.2 µm) Stop->Process Analyze 6. Analysis HPLC-UV (220 nm) or LC-MS Process->Analyze

Figure 2: Step-by-step workflow for the in vitro Atrazine-GST assay.

Detailed Steps
  • Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

    • Buffer (to final volume of 500 µL)

    • GSH (Final concentration: 5 mM; excess to ensure pseudo-first-order kinetics regarding Atrazine)

    • Enzyme solution.[2][3][4][5]

  • Equilibration: Incubate at 25°C (plants) or 37°C (mammalian) for 5 minutes.

  • Initiation: Add Atrazine stock to a final concentration of 200 µM. Vortex gently.

  • Incubation: Incubate for 30–60 minutes.

  • Termination: Add 500 µL of ice-cold Acetonitrile. This stops the reaction and precipitates the enzyme.

  • Clarification: Vortex vigorously, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to an HPLC vial through a 0.22 µm PTFE filter.

Analytical Method (HPLC-UV)

The separation of the polar conjugate (GS-Atrazine) from the non-polar parent (Atrazine) is the basis of detection.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 50 mM Acetate Buffer pH 5.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic hold for polar conjugate)2-15 min: 10% -> 90% B (Elute parent Atrazine)15-20 min: 90% B (Wash)
Detection UV at 220 nm (max absorption) or 260 nm.
Injection Vol 20 - 50 µL

Expected Results:

  • GS-Atrazine (Product): Elutes early (approx. 3-5 min) due to high polarity conferred by the glutathione moiety.

  • Atrazine (Substrate): Elutes late (approx. 12-14 min).

Data Analysis & Calculations

Quantifying the Product

Calculate the area under the curve (AUC) for the GS-Atrazine peak. You must construct a calibration curve. Since GS-Atrazine standards are not always commercially available, you can:

  • Synthesize Standard: Incubate Atrazine + GSH at pH 9.0 overnight, purify, and quantify.

  • Substrate Depletion Method: If the conversion is >10%, measure the decrease in the Atrazine peak area compared to the "No-Enzyme Blank."

Specific Activity Formula


Where:

  • 
     = Concentration of GS-Atrazine formed (µM or nmol/mL)
    
  • 
     = Reaction Volume (mL)
    
  • 
     = Incubation time (min)
    
  • 
     = Amount of enzyme protein added (mg)
    

Troubleshooting & Integrity Checks

IssueProbable CauseCorrective Action
Cloudy Reaction Mix Atrazine precipitation.Ensure final organic solvent is <5%. Use a lower Atrazine concentration (e.g., 50 µM).
High Background Spontaneous conjugation.Check buffer pH. If >7.5, spontaneous reaction accelerates. Lower pH to 6.5-7.0.
No Product Peak Inactive Enzyme.Run CDNB control.[2] If CDNB works but Atrazine doesn't, the specific GST isozyme may not target Atrazine.
Peak Tailing Column interaction.Add 0.1% Formic acid or TFA to the mobile phase to sharpen peaks.

References

  • Frear, D. S., & Swanson, H. R. (1970). Biosynthesis of S-(4-ethylamino-6-isopropylamino-2-s-triazino)

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation.[2] Journal of Biological Chemistry. (The standard CDNB protocol).[2]

  • Abel, E. L., et al. (2004). Characterization of Atrazine Biotransformation by Human and Murine Glutathione S-Transferases. Toxicological Sciences.

  • Pan, L., et al. (2011). Atrazine Metabolite Screening in Human Microsomes: Detection of Novel Reactive Metabolites and Glutathione Adducts by LC-MS. Chemical Research in Toxicology.

Sources

Application Note: Multi-Omic Monitoring of Atrazine Detoxification Kinetics in Crop Plants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a multi-layered workflow for monitoring the metabolic detoxification of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) in tolerant crop species (Zea mays, Sorghum bicolor). Unlike simple residue analysis, this protocol triangulates detoxification efficacy by correlating photosynthetic recovery (phenotype), enzymatic activity (mechanism), and metabolite accumulation (chemical proof). This approach is critical for developing herbicide safeners and breeding programs focused on metabolic resistance.

Introduction: The PSII-GST Axis

Atrazine functions by binding to the Q_B-binding niche of the D1 protein in Photosystem II (PSII), blocking electron transport and causing oxidative burst. Tolerant crops do not rely on target-site mutations; rather, they employ a "metabolic shield."

The primary detoxification pathway in maize and sorghum involves Glutathione S-Transferases (GSTs) , specifically the Phi (GSTF) and Tau (GSTU) classes. These enzymes catalyze the nucleophilic attack of the thiol group of glutathione (GSH) onto the chloro-group of atrazine, rendering it non-toxic and water-soluble. A secondary pathway involves hydroxylation (via benzoxazinones or P450s) to hydroxyatrazine.

Biological Pathway Visualization

AtrazinePath Atrazine Atrazine (Toxic) PSII Photosystem II (Inhibition) Atrazine->PSII Blocks Electron Transport GS_Atrazine GS-Atrazine (Non-Toxic Conjugate) Atrazine->GS_Atrazine Conjugation Hydroxy Hydroxyatrazine (Non-Toxic) Atrazine->Hydroxy Hydrolysis GSH Glutathione (GSH) GSH->GS_Atrazine GST Enzyme: GST (ZmGSTF1/SbGSTF1) GST->GS_Atrazine Catalysis Vacuole Vacuolar Sequestration GS_Atrazine->Vacuole ABC Transporters P450 Enzyme: P450/Benzoxazinone P450->Hydroxy

Figure 1: The bifurcation of atrazine fate. The red path indicates toxicity (PSII inhibition), while the green path indicates metabolic rescue via GST conjugation or hydroxylation.

Experimental Workflow

To validate detoxification, one must observe the recovery of the target (PSII) simultaneous with the appearance of the metabolite (GS-Atrazine).

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Phenotyping (Non-Destructive) cluster_2 Phase 3: Molecular Analysis (Destructive) Step1 Plant Treatment (Foliar/Root Drench) Step2 Chlorophyll Fluorescence (Fv/Fm Monitoring) Step1->Step2 0-48 hrs Step3a Enzyme Assay (GST Activity) Step2->Step3a Harvest Tissue Step3b LC-MS/MS (Metabolite Quant) Step2->Step3b

Figure 2: Integrated workflow combining physiological screening with biochemical validation.

Protocol Module A: Physiological Monitoring (Chlorophyll Fluorescence)

Rationale: The ratio of variable to maximal fluorescence (


) is a robust proxy for PSII quantum efficiency.[1] Atrazine causes a rapid dip in 

. Detoxification is confirmed when this value recovers to control levels (approx. 0.75–0.83) despite the presence of the herbicide.[2]

Equipment: Pulse-Amplitude Modulated (PAM) Fluorometer (e.g., Walz, Opti-Sciences).

Step-by-Step Protocol:

  • Dark Adaptation: Clip leaves with dark-adaptation clips for 20–30 minutes prior to measurement. This oxidizes the electron transport chain (opens reaction centers).

  • Basal Fluorescence (

    
    ):  Apply a weak modulated measuring light (< 0.1 
    
    
    
    mol photons
    
    
    ). Record
    
    
    .
  • Maximal Fluorescence (

    
    ):  Apply a saturating light pulse (> 3000 
    
    
    
    mol photons
    
    
    , 0.8s duration). Record
    
    
    .
  • Calculation: The software calculates Maximum Quantum Yield:

    
    
    
  • Time-Course: Measure at 0, 4, 12, 24, and 48 hours post-treatment.

    • Interpretation: A susceptible plant will show a continuous decline. A detoxifying plant will show a "V-shaped" recovery curve.

Protocol Module B: Enzymatic Profiling (GST Activity)

Rationale: While LC-MS measures the product, this assay measures the capacity of the engine. We use CDNB (1-chloro-2,4-dinitrobenzene) as a broad-spectrum substrate to measure total GST induction.

Reagents:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM EDTA, 1 mM DTT, 5% PVP (to bind phenolics).

  • Substrates: 100 mM GSH (reduced glutathione), 100 mM CDNB (dissolved in ethanol).

Step-by-Step Protocol:

  • Extraction: Grind 0.5g frozen leaf tissue in liquid nitrogen. Homogenize in 2 mL ice-cold Extraction Buffer.

  • Clarification: Centrifuge at 12,000

    
     g for 15 min at 4°C. Collect supernatant (crude enzyme source).
    
  • Reaction Setup: In a UV-transparent cuvette, mix:

    • 880

      
      L Potassium Phosphate Buffer (0.1 M, pH 6.5)
      
    • 50

      
      L GSH (100 mM)
      
    • 50

      
      L CDNB (100 mM)
      
  • Initiation: Add 20

    
    L enzyme extract. Mix immediately.
    
  • Kinetics: Monitor absorbance at 340 nm for 3 minutes (extinction coefficient

    
    ).
    
  • Validation: Run a "Heat-Killed" enzyme control to subtract non-enzymatic conjugation.

Protocol Module C: Metabolomic Quantification (LC-MS/MS)

Rationale: This is the definitive proof of detoxification. We track the depletion of Atrazine (Parent) and the formation of Hydroxyatrazine (HA) and GS-Atrazine (Conjugate).

Sample Preparation (QuEChERS Modified):

  • Homogenization: Pulverize 1g leaf tissue. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid.

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Vortex vigorously for 1 min. Centrifuge at 4,000

    
     g for 5 min.
    
  • Cleanup: Transfer supernatant to a tube containing 150 mg PSA (Primary Secondary Amine) and 50 mg C18. Vortex and centrifuge.

  • Filtration: Filter through 0.22

    
    m PTFE membrane into LC vials.
    

LC-MS/MS Parameters:

  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 8 minutes.

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (approx)
Atrazine 216.1174.1132.16.5 min
Hydroxyatrazine 198.1156.1114.14.2 min
Deethylatrazine 188.1146.1104.15.1 min
GS-Atrazine 523.2216.1308.13.8 min

Note: GS-Atrazine is labile; keep samples at 4°C and analyze within 24 hours.

Data Interpretation & Troubleshooting

The "Detoxification Index"

To compare efficacy across genotypes, calculate the Detoxification Index (DI) at


:


  • High DI (> 0.8): Robust detoxification (Resistant).

  • Low DI (< 0.3): Metabolic failure (Susceptible).

Troubleshooting Guide
  • Low GST Activity: Ensure PVP is included in extraction to prevent phenolic oxidation of the enzyme.

  • No GS-Atrazine Peak: The conjugate is often transported to the vacuole and degraded to cysteinyl-atrazine. If GS-Atrazine is missing, scan for the Cysteinyl-Atrazine metabolite (m/z ~337).

  • Fluorescence Noise: Ensure plants are fully dark-adapted; ambient light leakage will artificially lower

    
    .
    

References

  • Shimabukuro, R. H., et al. (1970). "Glutathione conjugation: atrazine detoxification mechanism in corn." Plant Physiology. Link

  • Li, M. R., et al. (2020). "Atrazine Degradation Pathway and Genes of Arthrobacter sp.[3][4] FM326." Polish Journal of Environmental Studies. Link

  • Cremona, G., et al. (2021). "Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection." Sensors (Basel). Link

  • Creative Proteomics. "Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites." Link

  • Chabauty, F., et al. (2016). "Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S-metolachlor in groundwater samples." MethodsX. Link

Sources

application of atrazine adducts in human exposure assessment

Author: BenchChem Technical Support Team. Date: February 2026

From Urinary Mercapturates to Albumin Adductomics

Executive Summary & Scientific Rationale

Assessment of human exposure to atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) has traditionally relied on measuring urinary metabolites like diaminochlorotriazine (DACT).[1] However, DACT is non-specific; it is often found pre-degraded in water and food, meaning its presence does not definitively prove human metabolic processing of the parent compound.

To achieve high-specificity exposure assessment—critical for drug development safety baselines and epidemiological rigor—researchers must target adducts . These biomarkers confirm that the reactive parent compound entered the systemic circulation and underwent biological conjugation.

This guide details two distinct adduct-based methodologies:

  • Urinary Atrazine Mercapturate (AM): A specific biomarker of recent exposure formed via the Glutathione S-Transferase (GST) pathway.

  • Serum Albumin Adducts (Alb-ATZ): An emerging, long-term dosimeter resulting from the direct nucleophilic attack of atrazine on the Cys34 residue of serum albumin.

Mechanistic Pathways: The "Why" Behind the Protocol

The scientific validity of these protocols rests on the electrophilic nature of the atrazine ring. The chlorine atom at the C-2 position acts as a leaving group, making the carbon susceptible to nucleophilic attack by sulfhydryl (-SH) groups.

  • Pathway A (Detoxification): In the liver, GST catalyzes the conjugation of atrazine with glutathione (GSH). This is processed by the kidneys into the N-acetylcysteine conjugate (Mercapturate), which is excreted in urine.

  • Pathway B (Protein Binding): Atrazine can bypass detoxification and react directly with the free thiol of Human Serum Albumin (HSA) at Cys34. Because albumin has a half-life of ~20 days, this adduct integrates exposure over weeks, unlike the rapid clearance of urinary metabolites.

Diagram 1: Biological Fate & Adduct Formation

AtrazinePathways ATZ Atrazine (Parent) Electrophilic C-Cl bond Conj Atrazine-GSH Conjugate ATZ->Conj Liver (Phase II) Adduct Albumin-Atrazine Adduct (+179.1 Da Mass Shift) ATZ->Adduct Direct Nucleophilic Attack (Blood) GSH Glutathione (GSH) GSH->Conj GST Enzyme: GST GST->Conj Catalysis Merc Atrazine Mercapturate (AM) (Urinary Biomarker) Conj->Merc Renal Processing (Acetylation) Alb Serum Albumin (Cys34 Thiol) Alb->Adduct

Caption: Divergent pathways of Atrazine metabolism. Pathway A leads to urinary excretion (AM), while Pathway B leads to protein retention (Albumin Adduct).

Protocol A: Urinary Atrazine Mercapturate (The Specificity Standard)

Objective: Quantify recent exposure (24-72 hours) with high specificity, distinguishing parent compound intake from environmental metabolite ingestion.

Materials
  • Internal Standard: Atrazine-mercapturate-d5 (isotope labeled).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.

  • LC Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

Step-by-Step Workflow
  • Sample Preparation & Acidification:

    • Thaw urine samples at room temperature. Vortex for 30 seconds.

    • Aliquot 2.0 mL of urine into a glass centrifuge tube.

    • Add 20 µL of Internal Standard (IS) working solution (100 ng/mL).

    • Critical Step: Acidify with 0.1% Formic Acid to pH ~2.0. Reasoning: Acidification protonates the mercapturic acid moiety, improving retention on the SPE cartridge.

  • Solid Phase Extraction (SPE):

    • Condition: 2 mL Methanol followed by 2 mL 0.1% Formic Acid (aq).

    • Load: Pass the acidified urine sample through the cartridge at <1 mL/min.

    • Wash: 2 mL 5% Methanol in 0.1% Formic Acid. Removes salts and polar interferences.

    • Elute: 2 mL 100% Methanol.

    • Concentrate: Evaporate to dryness under Nitrogen stream at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

  • LC-MS/MS Parameters:

    • Ionization: ESI Positive Mode.

    • MRM Transitions (Quantification):

      • Precursor: m/z 376.1 (Atrazine Mercapturate)

      • Product: m/z 216.1 (Loss of mercapturic moiety)

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

      • B: Acetonitrile + 0.1% Formic Acid.

Protocol B: Albumin Adductomics (The Long-Term Dosimeter)

Objective: Identify covalent binding of atrazine to Albumin Cys34.[3] This protocol is ideal for retrospective exposure assessment in drug development cohorts where urine collection timing was missed.

Materials
  • Enzyme: Sequencing Grade Trypsin and Glu-C (Dual digestion improves coverage of the Cys34 region).

  • Filter: 10 kDa MWCO spin filters.

  • Alkylation Reagent: Iodoacetamide (IAA) - Note: Use with caution; we are looking for blocked Cys34 sites, so unreacted sites will be alkylated by IAA.

Step-by-Step Workflow
  • Protein Isolation:

    • Dilute 20 µL plasma with 180 µL Ammonium Bicarbonate (50 mM, pH 8.0).

    • Add 8M Urea to denature proteins. Incubate at 37°C for 30 mins.

  • Digestion (The "Bottom-Up" Approach):

    • Reduction: Add DTT (5 mM) for 30 min at 56°C.

    • Alkylation: Add IAA (15 mM) for 20 min in dark. This caps any Cys34 that is NOT bound to Atrazine.

    • Dilution: Dilute Urea to <1M using Ammonium Bicarbonate.

    • Enzymatic Cleavage: Add Trypsin/Glu-C mix (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Peptide Enrichment (Optional but Recommended):

    • Use C18 Spin Tips to desalt the peptide mixture.

  • High-Resolution MS Analysis (HRMS):

    • Instrument: Q-TOF or Orbitrap (Required for accurate mass determination of the adduct).

    • Target: Look for the peptide containing Cys34 (Sequence: ALVLIAFAQYLQQCPFEDHVK or similar depending on cleavage).

    • Mass Shift Calculation:

      • Unmodified Cys: Cysteine mass.

      • Alkylated Cys (Control): +57.02 Da (Carbamidomethylation).

      • Atrazine Adduct: +179.1171 Da (

        
        ).[4]
        
    • Validation: The MS/MS spectra must show a mass shift in the b- or y- ion series corresponding to the Cysteine residue.

Diagram 2: Analytical Workflow Comparison

Workflows cluster_Urine Protocol A: Urine (Mercapturate) cluster_Plasma Protocol B: Plasma (Albumin Adduct) U_Samp Urine Sample (Acidified pH 2.0) SPE Oasis HLB SPE (Clean-up) U_Samp->SPE LCMS_U LC-MS/MS (QQQ) Target: m/z 376.1 > 216.1 SPE->LCMS_U P_Samp Plasma Sample (Denaturation) Digest Trypsin/Glu-C Digestion (Peptide Generation) P_Samp->Digest LCMS_P LC-HRMS (Orbitrap) Target: Peptide + 179.117 Da Digest->LCMS_P

Caption: Parallel workflows for metabolite quantification (Urine) vs. macromolecular adduct identification (Plasma).

Data Interpretation & Quality Control
Quantitative Reference Table

The following table summarizes expected values and limits for a valid assay.

ParameterAtrazine Mercapturate (Urine)Albumin Adduct (Plasma)
Matrix Spot Urine (Creatinine corrected)Plasma / Serum
Detection Window 24 - 72 Hours20 - 60 Days
LOD (Limit of Detection) ~0.05 ng/mL~0.5 fmol/mg protein
Specificity High (Proof of metabolism)Very High (Proof of systemic reactivity)
Key Interference High salt content (requires SPE)Incomplete digestion / IAA over-alkylation
Mass Shift N/A (Direct measurement)+179.1171 Da
Troubleshooting & Validation
  • Self-Validating Step (Protocol A): Monitor the internal standard (Atrazine-mercapturate-d5). If recovery drops <60%, re-evaluate the SPE wash step; the urine pH may not have been sufficiently acidic, causing breakthrough.

  • Self-Validating Step (Protocol B): Check for the "Control" peptide (Carbamidomethylated Cys34). If this peak is absent, the digestion or reduction/alkylation failed. If only this peak is present, there is no detectable atrazine exposure.

References
  • Centers for Disease Control and Prevention (CDC). (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine. Journal of Exposure Science and Environmental Epidemiology. Link

  • Chu, S., & Letcher, R. J. (2021).[3] Identification and characterization of serum albumin covalent adduct formed with atrazine by liquid chromatography mass spectrometry. Journal of Chromatography B. Link

  • National Institutes of Health (NIH). (2012). Urinary Metabolites as Biomarkers of Human Exposure to Atrazine: Atrazine Mercapturate in Agricultural Workers. Link

  • U.S. Environmental Protection Agency (EPA). (2006). Atrazine & Other Analytes in Water – MRID 46839502. Link

  • Barr, D. B., et al. (2007). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environmental Health Perspectives. Link

Sources

Application Note: Design and Optimization of Cell-Free Biosensors for Atrazine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Atrazine is a chlorotriazine herbicide frequently detected in groundwater, with strict EPA regulatory limits (3 ppb). Traditional detection methods (HPLC-MS, ELISA) are resource-intensive and laboratory-bound. This guide details the engineering of a Cell-Free Protein Synthesis (CFPS) biosensor for atrazine.

Unlike direct ligand-sensing systems, atrazine detection requires a metabolic cascading architecture . The transcription factor AtzR does not bind atrazine directly; it senses cyanuric acid.[1][2] Therefore, a robust biosensor must couple an enzymatic conversion step (Atrazine → Cyanuric Acid via AtzA) with a transcriptional regulatory network (Cyanuric Acid + AtzR → Reporter).

This protocol utilizes an E. coli extract-based system (TX-TL), optimized for field deployment (e.g., the ROSALIND platform), offering a detection window of <60 minutes.

Mechanistic Principle

The sensor operates on a two-step "convert-and-sense" logic.

  • Metabolic Conversion: The enzyme Atrazine Chlorohydrolase (AtzA) hydrolyzes Atrazine into Cyanuric Acid.

  • Transcriptional Activation: Cyanuric Acid acts as an inducer for the LysR-type transcription factor AtzR .

  • Signal Output: The AtzR-Cyanuric Acid complex undergoes a conformational change, binding to the

    
     promoter to drive the expression of a reporter (sfGFP for fluorescence or Broccoli RNA aptamer for rapid kinetics).
    
molecular-pathway-diagram

AtrazinePathway Atrazine Atrazine (Target) AtzA AtzA (Enzyme) Atrazine->AtzA Substrate Cyanuric Cyanuric Acid (Intermediate) AtzA->Cyanuric Hydrolysis Complex AtzR-Cyanuric Complex Cyanuric->Complex Binding AtzR AtzR (Transcription Factor) AtzR->Complex Activation Promoter Promoter (P_atz) Complex->Promoter Induction Reporter Reporter Output (sfGFP / RNA Aptamer) Promoter->Reporter Transcription/Translation

Caption: The metabolic cascade. Atrazine is enzymatically converted by AtzA into Cyanuric Acid, which activates AtzR to drive reporter expression.

Experimental Design: The "Mixed Extract" Strategy

To maximize sensitivity, we do not rely on a single extract to do everything. Instead, we use a modular extract strategy (enrichment).

  • Extract A (Enzyme Enriched): Prepared from E. coli overexpressing AtzA.

  • Extract B (Sensor Enriched): Prepared from E. coli overexpressing AtzR.

  • Base Extract: Standard BL21 Star (DE3) extract for general transcription/translation machinery.

Why this approach? Co-expressing toxic enzymes (like Atz proteins) and transcription factors in a single strain often leads to poor yields. Mixing extracts allows you to titrate the ratio of Enzyme (AtzA) to Sensor (AtzR) for optimal signal-to-noise ratio.

Protocol: Preparation of Cell-Free Extracts

Objective: Create robust S30 extracts from E. coli BL21 Star (DE3).[3]

Reagents & Equipment[1][3][4]
  • Strain: E. coli BL21 Star (DE3) (Invitrogen).

  • Growth Media: 2xYT + P (Phosphates).[4]

  • S30 Buffer: 10 mM Tris-acetate (pH 8.2), 14 mM Mg-acetate, 60 mM K-glutamate, 1 mM DTT.

  • Equipment: Sonicator, High-speed centrifuge (30,000 x g), Dialysis cassettes (10k MWCO).

Step-by-Step Workflow
  • Inoculation: Inoculate 50 mL LB with BL21 Star (DE3) overnight at 37°C.

  • Scale Up: Transfer to 1L 2xYT+P media. Grow at 37°C, 220 RPM.

  • Harvest: Monitor OD600. Harvest cells strictly at OD600 = 3.0 ± 0.2 (mid-log phase is critical for ribosome activity).

    • Critical: Centrifuge at 5,000 x g for 15 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellets in cold S30 buffer (S30B). Centrifuge again. Repeat wash 3 times.[1][4]

    • Why? Removes extracellular proteases and metabolic byproducts.

  • Lysis (Sonication): Resuspend 1g wet cell mass in 1 mL S30B. Sonicate on ice (Frequency: 20kHz, 50% duty cycle, 30s on/30s off) until total energy input ~500 J/mL.

  • Clarification: Centrifuge lysate at 30,000 x g for 30 min at 4°C . Collect the supernatant (the extract).

  • Runoff Reaction: Incubate the supernatant at 37°C for 60-80 minutes, shaking at 220 rpm.

    • Mechanism:[1][2][5][6] This step allows endogenous ribosomes to finish translating existing mRNA and endogenous nucleases to degrade that mRNA. This "blanks" the extract, reducing background noise.

  • Dialysis (Optional but Recommended): Dialyze against S30B for 3 hours at 4°C to remove small molecules (inorganic phosphate, amino acids) that might inhibit the reaction.

  • Storage: Flash freeze in liquid nitrogen. Store at -80°C.

Protocol: Biosensor Assembly & Assay

Objective: Assemble the reaction for Atrazine detection using the ROSALIND-style liquid phase setup.

DNA Plasmids Required
  • pAtzA: Constitutive promoter driving AtzA (for Extract A prep).

  • pAtzR: Constitutive promoter driving AtzR (for Extract B prep).

  • pReporter:

    
     promoter driving sfGFP (or Broccoli aptamer).
    
Reaction Mixture (10 µL Total Volume)
ComponentConcentrationRole
Magnesium Glutamate 8 - 12 mMCofactor for RNA Polymerase & Ribosomes. Must be optimized.
Potassium Glutamate 80 - 130 mMIonic strength; mimics cytoplasmic environment.
Energy Mix 1.5 mM ATP, GTP, CTP, UTPFuel for transcription.
PEP 30 mMPhosphoenolpyruvate (Energy regeneration).
Extract Mix 33% (v/v)1:1 ratio of AtzA-enriched : AtzR-enriched extracts.
Reporter Plasmid 10 nMThe DNA template for the output signal.[1][2][6]
Sample 10% (v/v)Water sample containing Atrazine.
Assay Workflow
  • Thaw Extracts: Thaw Extract A (AtzA) and Extract B (AtzR) on ice.

  • Master Mix Prep: Combine Buffer, Energy Mix, and Reporter Plasmid in a tube.

  • Extract Addition: Add the extract mixture to the Master Mix. Keep on ice.

  • Plate Loading: Aliquot 9 µL of the Master Mix into a 384-well black-walled plate.

  • Sample Addition: Add 1 µL of water sample (or Atrazine standard) to the wells.

  • Incubation: Seal plate. Incubate at 30°C in a plate reader.

  • Readout:

    • For sfGFP: Ex 485 nm / Em 510 nm. Read every 5 mins for 4 hours.

    • For Broccoli Aptamer: Add DFHBI-1T fluorophore (10 µM). Ex 472 nm / Em 507 nm. Read every 1 min for 60 mins.

workflow-diagram

Workflow Plasmids Plasmids (pAtzA, pAtzR, pRep) Extracts E. coli Extracts (Enriched A & B) Plasmids->Extracts Expression MasterMix Reaction Assembly (Buffer + Energy + DNA) Extracts->MasterMix Thaw & Mix Sample Sample Addition (Water/Atrazine) MasterMix->Sample 9uL Mix Readout Plate Reader (30°C, Kinetic Read) Sample->Readout +1uL Sample

Caption: Operational workflow from plasmid design to data acquisition.

Data Analysis & Performance Characteristics

Typical Results
  • Response Time: 20–40 minutes for distinguishable signal (using RNA aptamers).

  • Dynamic Range: 5 µM to 100 µM Atrazine.

  • Limit of Detection (LOD): ~5–10 µM (approx. 1–2 ppm).

    • Note: This is above the EPA limit (3 ppb).[1][7] This sensor acts as a "Tier 1" rapid screen for gross contamination. Samples testing positive should be verified by HPLC.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Background (Leak) Promoter

is "leaky" without inducer.
Increase the concentration of AtzR-enriched extract (repressor) relative to the reporter plasmid.
No Signal Magnesium concentration incorrect.Perform a Mg-glutamate titration (4mM to 20mM) to find the sweet spot for your specific extract batch.
Slow Response Inefficient Atrazine hydrolysis.Increase the ratio of AtzA-enriched extract or supplement with purified AtzA enzyme.

References

  • Jung, J. K., et al. (2020). Cell-free biosensors for rapid detection of water contaminants. Nature Biotechnology.[8] [Link]

  • Silverman, A. D., et al. (2020). Design and Optimization of a Cell-Free Atrazine Biosensor. ACS Synthetic Biology.[5] [Link]

  • Kwon, Y. C., & Jewett, M. C. (2015). High-throughput preparation methods of crude cell-free extract for robust cell-free protein synthesis. Scientific Reports. [Link]

  • Sun, Z. Z., et al. (2013). Protocols for implementing an Escherichia coli based TX-TL cell-free expression system for synthetic biology.[3] Journal of Visualized Experiments.[3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cell-Free Atrazine Biosensor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CFPS-ATZ-OPT-001 Assigned Specialist: Senior Application Scientist, Biosensor Division

Welcome to the Cell-Free Biosensor Support Hub

You are likely accessing this guide because your cell-free atrazine biosensor is exhibiting suboptimal performance—either high background signal (leakiness), low dynamic range, or failure to discriminate against structural analogs.

Unlike simple inducible systems (e.g., TetR or LacI), the atrazine biosensor typically relies on a metabolic cascade coupled with a transcription factor. The most robust systems (such as the ROSALIND platform) do not sense atrazine directly; they sense its metabolite, cyanuric acid. Understanding this causality is the first step to resolving your experimental issues.

Part 1: The Core Mechanism (Read This First)

Before troubleshooting, verify your system design against the standard metabolic-transcription coupling model.

The Biological Logic:

  • Metabolic Conversion: Atrazine is not the direct ligand. It must be hydrolyzed by three enzymes (AtzA, AtzB, AtzC ) into Cyanuric Acid .[1][2]

  • Signal Transduction: Cyanuric acid binds to the AtzR transcription factor (a LysR-type activator).

  • Output: The AtzR-Cyanuric Acid complex undergoes a conformational change, binding to the atz promoter to drive reporter gene expression (e.g., sfGFP).

Failure Analysis: If you lack the upstream enzymes (AtzA/B/C), your sensor will never respond to atrazine, regardless of how much DNA you add.

AtrazinePathway Atrazine Atrazine (Input) AtzA AtzA (Enzyme) Atrazine->AtzA Hydrolysis AtzB AtzB (Enzyme) AtzA->AtzB AtzC AtzC (Enzyme) AtzB->AtzC CyanuricAcid Cyanuric Acid (Intermediate) AtzC->CyanuricAcid Produces AtzR_Inactive AtzR (Inactive) AtzR_Active AtzR-Cyanuric Complex (Active TF) AtzR_Inactive->AtzR_Active + Cyanuric Acid Promoter P_atz Promoter (DNA) AtzR_Active->Promoter Binds GFP sfGFP Output (Fluorescence) Promoter->GFP Transcription Activation

Figure 1: The metabolic cascade required for atrazine sensing.[1] Note that AtzR activation is dependent on the successful conversion of atrazine to cyanuric acid.[2]

Part 2: Troubleshooting Guides & FAQs
Module A: Signal-to-Noise & Leakiness

Q: My background signal (0 µM Atrazine) is extremely high. How do I reduce leakiness?

A: High background in LysR-type systems (like AtzR) is usually caused by promoter leakiness or improper plasmid ratios .

  • The Cause: If the concentration of the Reporter Plasmid (P_atz-GFP) is too high relative to the Transcription Factor (AtzR), the basal transcription rate of the promoter will dominate the signal. Conversely, if AtzR is overexpressed, it can sometimes bind non-specifically.

  • The Fix: You must perform a Matrix Titration .

    • Step 1: Fix Reporter DNA at a low concentration (e.g., 2 nM).

    • Step 2: Titrate the AtzR source (either purified protein or enriched extract) against the reporter.

    • Step 3: Select the condition with the highest Fold Change (Signal_induced / Signal_background), not the highest absolute fluorescence.

Q: I see no fluorescence even with high Atrazine concentrations (100 µM).

A: This indicates a break in the "Chain of Causality." Check the following:

  • Magnesium Depletion: Cell-free reactions (especially lysate-based like TX-TL) are sensitive to Mg²⁺. As phosphate accumulates during the reaction, Mg²⁺ precipitates.

    • Action: Titrate Magnesium Glutamate (2mM to 15mM). The optimum is usually sharp (e.g., ~8-10 mM for E. coli extracts).

  • Enzyme Failure: Are your AtzA, AtzB, and AtzC enzymes active?

    • Test: Spike the reaction with Cyanuric Acid (100 µM) instead of Atrazine.

    • Result: If it glows with Cyanuric Acid but not Atrazine, your AtzR is working, but your metabolic enzymes (AtzA/B/C) are dead or absent.

Module B: Sample Matrix & Environmental Interference

Q: The sensor works in water but fails when I test real river water samples.

A: Environmental samples contain nucleases and proteases that degrade your sensor components.

  • RNase Inhibition: Add a commercial RNase inhibitor (e.g., Murine RNase Inhibitor) to the reaction.

  • The "Hook Effect" (Resource Competition): If your sample contains high levels of background DNA or other biological matter, it competes for ribosomes.

  • Buffer Mismatch: Atrazine hydrolysis (AtzA activity) is pH-sensitive. Ensure your reaction buffer maintains pH ~7.5–8.0 even when mixed with acidic environmental samples.

Part 3: Optimized Experimental Protocol

This protocol uses the "Enriched Extract" method (Jung et al., 2020), where upstream enzymes are pre-expressed in cells before lysis, rather than adding purified enzymes.

Materials
  • Extract A: E. coli extract enriched with AtzA, AtzB, AtzC.[1][2]

  • Extract B: E. coli extract enriched with AtzR.

  • Reporter DNA: Plasmid containing P_atz promoter driving sfGFP.

  • Buffer: 3-PGA energy mix with optimized Mg/K.

Step-by-Step Optimization Workflow

1. Magnesium Optimization (The Foundation) Run a gradient of Mg-glutamate (4mM – 16mM) with a constitutive control (e.g., P70a-GFP) to find the metabolic sweet spot of your specific lysate batch.

2. Extract Ratio Tuning (The Sensor Tuning) Mix Extract A (Metabolic) and Extract B (Sensor) in different ratios.

  • Hypothesis: Too much Extract A dilutes the transcriptional machinery. Too much Extract B increases background noise.

Ratio (Enzyme : TF)Expected Outcome
1:1 Balanced starting point.
3:1 Higher sensitivity to Atrazine (faster conversion), potentially lower max signal.
1:3 Slower response, potential for higher dynamic range if AtzR is limiting.

3. DNA Titration (The Fine-Tuning) Once the extract ratio is fixed, titrate the Reporter DNA.

Reporter DNA (nM)Typical Behavior
0.5 - 2 nM Low background, low max signal. Good for qualitative Yes/No.
5 - 10 nM Optimal for most quantitative sensing.
> 20 nM High background (leakiness). Poor signal-to-noise ratio.
Part 4: Optimization Logic Visualization

Use this decision tree to guide your daily experiments.

OptimizationLogic Start Start Optimization CheckMg 1. Titrate Mg2+ (4-16 mM) Start->CheckMg CheckConst Constitutive GFP Expression? CheckMg->CheckConst FixExtract Fix Lysate Batch CheckConst->FixExtract High Signal MgFail Lysate/Energy Mix Issue (Check Prep) CheckConst->MgFail No Signal TestCyanuric 2. Test with Cyanuric Acid (Bypass Enzymes) FixExtract->TestCyanuric ResponseCYA Response? TestCyanuric->ResponseCYA TestAtz 3. Test with Atrazine (Full Pathway) ResponseCYA->TestAtz Yes TF_Fail AtzR/Promoter Issue ResponseCYA->TF_Fail No ResponseAtz Response? TestAtz->ResponseAtz OptimizeRatio 4. Optimize Plasmid/Extract Ratios (Max Signal/Noise) ResponseAtz->OptimizeRatio Yes EnzymeFail Enzymes AtzA/B/C Inactive ResponseAtz->EnzymeFail No

Figure 2: Troubleshooting decision tree. Note the critical step of testing with Cyanuric Acid to isolate metabolic enzyme failures from transcription factor failures.

References
  • Jung, J. K., Alam, K. K., Verosloff, M. S., Capdevila, D. A., Desmau, M., Clamons, P. C., ... & Lucks, J. B. (2020). Cell-free biosensors for rapid detection of water contaminants.[1][2][3][4][5] Nature Biotechnology, 38(12), 1451-1459. [Link]

  • Silverman, A. D., Karim, A. S., & Jewett, M. C. (2020). Cell-free gene expression: an expanded repertoire of applications. Nature Reviews Genetics, 21(3), 151-170. [Link]

  • Sinha, J.,zj, S. J., & Alper, H. S. (2010). Characterization and optimization of the promoter response to cell-free protein synthesis conditions. Biotechnology and Bioengineering, 106(3), 452-462. [Link]

Sources

enhancing the rate of atrazine degradation in water treatment

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Kinetics & Pathway Engineering

Introduction

Welcome to the Advanced Water Treatment Application Desk. This guide addresses the recalcitrance of Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) . Its heteroaromatic ring and steric hindrance make it resistant to conventional hydrolysis.

This interface is designed for researchers encountering stalling degradation kinetics, incomplete mineralization, or toxic intermediate accumulation.

Module A: Advanced Oxidation Processes (AOPs)

Focus: Fenton (Fe²⁺/H₂O₂), Ozone, and UV/Persulfate systems.

Troubleshooting Guide: "Why is my degradation rate plateauing?"

Symptom: Rapid initial degradation of parent atrazine followed by a kinetic stall (tailing) before complete mineralization (TOC removal).

Root Cause Analysis:

  • The "Self-Scavenging" Effect: High concentrations of H₂O₂ act as scavengers for hydroxyl radicals (•OH), forming much weaker hydroperoxyl radicals (•HO₂).

  • Carbonate Interference: In real water matrices, alkalinity (

    
    ) reacts with •OH (
    
    
    
    ), effectively quenching the reaction.
  • pH Drift: In Fenton systems, if pH rises above 3.5, Fe³⁺ precipitates as ferric hydroxide sludge, halting the catalytic cycle.

Solution Protocol: Competitive Scavenging Assay To validate if non-target scavenging is the culprit.

  • Baseline: Run standard degradation with Milli-Q water.

  • Matrix Spike: Run degradation with actual water matrix.

  • Inhibitor Test: Add tert-butanol (TBA) in excess (e.g., 50 mM).

    • Logic: TBA reacts selectively with •OH. If degradation stops completely with TBA, •OH is your primary oxidant. If degradation continues, secondary oxidants (like ferryl ions or direct ozonation) are active.

  • Correction: If carbonate scavenging is confirmed, pre-acidify to pH 4.0 to shift equilibrium to aqueous CO₂, then purge with N₂ gas.

Visual Logic: AOP Troubleshooting Workflow

AOP_Troubleshooting Start Issue: Atrazine Degradation Stalls Check_pH Check pH during reaction Start->Check_pH pH_Drift pH > 3.5? Check_pH->pH_Drift Iron_Sludge Iron Precipitation (Sludge) Correction: Buffer to pH 3.0 pH_Drift->Iron_Sludge Yes Check_Matrix Analyze Matrix (TIC) pH_Drift->Check_Matrix No Carbonates High Alkalinity? Check_Matrix->Carbonates Scavenging Radical Scavenging Correction: Acidify & Purge CO2 Carbonates->Scavenging Yes Check_Dosage Check H2O2:Fe Ratio Carbonates->Check_Dosage No Excess_H2O2 Ratio > 10:1? Check_Dosage->Excess_H2O2 Self_Scavenge Self-Scavenging (•OH + H2O2) Correction: Step-wise dosing Excess_H2O2->Self_Scavenge Yes

Figure 1: Decision tree for diagnosing kinetic stalls in Fenton and Ozone-based oxidation of atrazine.

Module B: Photocatalysis & Material Engineering

Focus: TiO₂, Z-Scheme Heterojunctions, and Catalyst Poisoning.

FAQ: "Why does the catalyst lose efficiency after 2 cycles?"

Answer: You are likely experiencing surface poisoning by s-triazine intermediates. Unlike simple organics, the triazine ring is robust. During degradation, intermediates like Cyanuric Acid can chemisorb strongly onto the catalyst surface (e.g., TiO₂ active sites), blocking photon absorption and reactant adsorption.

Technical Fix: Z-Scheme Engineering Standard homojunction catalysts often suffer from electron-hole recombination. Transitioning to a Z-scheme heterojunction (e.g.,


 or 

) spatially separates the reduction and oxidation sites, preventing recombination and enhancing the oxidation potential to break down adsorbed intermediates.

Data Table: Kinetic Parameters of Atrazine Intermediates

CompoundAbbr.Kinetic PersistenceToxicity Relative to ParentPrimary Degradation Mechanism
Atrazine ATZModerate (

)
1.0 (Baseline)Dechlorination / Dealkylation
Deethylatrazine DEAHigh0.8Oxidation of ethyl chain
Deisopropylatrazine DIAHigh0.6Oxidation of isopropyl chain
Cyanuric Acid CAVery High Low (Chronic)Ring Cleavage (Difficult)

Module C: Biodegradation & Enzymatic Pathways

Focus: Pseudomonas sp.[1][2][3] strain ADP, Arthrobacter, and Gene Expression.[4]

Troubleshooting Guide: "I have high removal, but Nitrogen balance is off."

Symptom: HPLC shows disappearance of Atrazine, but Total Nitrogen (TN) remains constant, and cell growth is sluggish.

Root Cause: The metabolic pathway is bottlenecked at Cyanuric Acid . The Pseudomonas sp.[2][3] ADP pathway involves six enzymatic steps. The first three (AtzA, AtzB, AtzC) convert Atrazine to Cyanuric Acid.[4] This compound is stable. If the downstream genes (atzD, atzE, atzF) are repressed (often by the presence of preferential nitrogen sources like ammonium), Cyanuric Acid accumulates.

Experimental Protocol: Inducing Ring Cleavage

  • Nitrogen Limitation: Ensure the culture medium is Nitrogen-limited. The atzDEF operon is regulated by NtrC (nitrogen regulatory protein). High exogenous nitrogen represses these genes.

  • Cyanuric Acid Spike: Pre-induce the culture with low levels of cyanuric acid (10 mg/L) before introducing high-load atrazine to upregulate atzD expression.

Visual Logic: The Pseudomonas ADP Pathway

Bio_Pathway ATZ Atrazine (Parent) HYD Hydroxyatrazine ATZ->HYD AtzA (Dechlorination) NIA N-isopropylammelide HYD->NIA AtzB (Deethylation) CYA Cyanuric Acid (Bottleneck) NIA->CYA AtzC (Deisopropylation) BIU Biuret CYA->BIU AtzD (Ring Cleavage) ALL Allophanate BIU->ALL AtzE (Hydrolysis) END CO2 + NH3 (Mineralization) ALL->END AtzF (Hydrolysis)

Figure 2: The enzymatic catabolism of atrazine by Pseudomonas sp.[4] ADP.[1][2][3][5] Note the critical bottleneck at Cyanuric Acid (AtzC to AtzD step).

References

  • Li, M. R., et al. (2020).[4] "Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326." Polish Journal of Environmental Studies, 29(5).[4]

  • Garcia-Gonzalez, V., et al. (2005). "Regulation of the atrazine-degradative genes in Pseudomonas sp. strain ADP."[1][2][3][4][5] FEMS Microbiology Letters, 244(2).

  • Deng, Y., et al. (2025). "Designing a Z-scheme rGO–SnS2 synergistic photocatalyst for photocatalytic mineralization of atrazine." Nanoscale Advances.

  • Komuczki, J., et al. (2021). "Optimizing Electro-Fenton process for removal of atrazine from aqueous solutions using Taguchi method." VNUHCM Journal of Earth Science and Environment.

  • Hickey, W. J., et al. (1995). "Degradation of Atrazine by Fenton's Reagent: Condition Optimization and Product Quantification." Environmental Science & Technology.

Sources

Validation & Comparative

Comparative Metabolism of Atrazine: Human vs. Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Risk

In the risk assessment of chlorotriazine herbicides, specifically atrazine, the distinction between human and rodent metabolism is not merely a variation in rate—it is a fundamental divergence in pathway dominance.

For researchers and drug development professionals, understanding this divergence is critical. While Sprague-Dawley rats exhibit a Phase I-dominant clearance leading to high systemic loads of bioactive chlorotriazines (DACT), humans utilize a robust Phase II (Glutathione) clearance pathway. This metabolic shunt, combined with distinct neuroendocrine physiology, renders the rat mammary tumor model mechanistically irrelevant to human health risk.

This guide dissects the metabolic causality, providing experimental protocols and quantitative comparisons to validate species-specific safety margins.

Metabolic Pathway Analysis: The "Chlorotriazine Burden"

The core metabolic difference lies in the competition between oxidative dealkylation (Phase I) and glutathione conjugation (Phase II).

Rodent Metabolism (Toxicity Driver)

Rodents, particularly the Sprague-Dawley rat, process atrazine primarily via Cytochrome P450s (CYPs) .

  • Mechanism: Rapid N-dealkylation removes the ethyl and isopropyl groups.

  • Key Metabolites: Desethylatrazine (DEA) and Desisopropylatrazine (DIA), which rapidly converge to Diaminochlorotriazine (DACT) .

  • Consequence: DACT is a bioactive chlorotriazine that persists in plasma, crosses the blood-brain barrier, and disrupts the hypothalamic-pituitary-gonadal (HPG) axis.

Human Metabolism (Detoxification Driver)

Humans possess a highly active "metabolic shunt" that rodents lack in efficiency: Glutathione S-Transferase (GST) conjugation .

  • Mechanism: The enzyme GSTP1-1 (highly expressed in human liver but low in rat liver) catalyzes the direct displacement of the chlorine atom with glutathione.

  • Key Metabolites: Atrazine-Glutathione conjugates, which are processed into mercapturic acids and excreted in urine.[1]

  • Consequence: This pathway bypasses the formation of DACT, significantly reducing the "chlorotriazine burden" and systemic toxicity.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the competitive kinetics between the bioactivating CYP pathway (Rat dominant) and the detoxifying GST pathway (Human dominant).

AtrazineMetabolism ATZ Atrazine (Parent) CYP Phase I: CYPs (CYP1A1/2, 2C19) ATZ->CYP GST Phase II: GSTs (GSTP1-1) ATZ->GST DEA_DIA DEA / DIA (Intermediates) CYP->DEA_DIA High in Rats GSH_Conj Atrazine-SG (Conjugate) GST->GSH_Conj High in Humans (7.1 nmol/min/mg) DEA_DIA->GST Minor DACT DACT (Bioactive Toxicant) DEA_DIA->DACT Accumulates in Rats Mercapt Mercapturic Acids (Excreted) GSH_Conj->Mercapt

Figure 1: Comparative metabolic flow. Red paths indicate bioactivation (Rat dominant); Green paths indicate detoxification (Human dominant).

Quantitative Comparison: Kinetic Parameters

The following data consolidates findings from comparative hepatocyte and microsomal assays. Note the stark contrast in GST activity.

ParameterHuman HepatocytesRat Hepatocytes (Sprague-Dawley)Implication
Primary Pathway Phase II (Conjugation)Phase I (Oxidation)Humans detoxify; Rats bioactivate.
GST Activity (

)
~7.1 nmol/min/mg (GSTP1-1)< 0.5 nmol/min/mgHuman conjugation is >10x more efficient.
Major Metabolite Atrazine-MercapturateDACT (Diaminochlorotriazine)DACT drives neuroendocrine toxicity.
Intrinsic Clearance (

)
High (via GSH)Moderate (via CYP)Lower body burden in humans.
Covalent Binding LowHigh (to Hemoglobin)Rat RBCs sequester chlorotriazines.

Key Insight: The low activity of GST in rodents is not an absence of the enzyme, but a specific isoform deficiency (lack of hepatic GSTP1-1 expression) compared to humans.

Experimental Protocol: Comparative Hepatocyte Clearance

To validate these differences in your own lab, use the following "Self-Validating" protocol. This assay uses cryopreserved hepatocytes to determine intrinsic clearance (


) and metabolite profiles.
Study Design
  • Test System: Cryopreserved Hepatocytes (Human vs. Rat).

  • Test Concentration: 1 µM and 10 µM Atrazine (physiologically relevant low dose vs. saturation dose).

  • Time Points: 0, 15, 30, 60, 120, 240 minutes.

Step-by-Step Workflow
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion. Acceptance Criteria: Viability > 75%.

  • Incubation:

    • Suspend cells in Krebs-Henseleit buffer (pH 7.4) to

      
       cells/mL.
      
    • Pre-incubate for 10 min.

    • Initiate reaction by adding Atrazine stock (0.1% DMSO final).

    • Control: Include Testosterone (CYP3A4 marker) and 7-Hydroxycoumarin (Phase II marker) to validate metabolic competency.

  • Quenching:

    • At each time point, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Atrazine-d5).

  • Analysis (LC-MS/MS):

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant for Parent (Atrazine), Phase I (DEA, DIA, DACT), and Phase II (GSH-conjugates).

Workflow Visualization (DOT Diagram)

HepatocyteWorkflow Start Thaw Hepatocytes (Human vs Rat) Viability Viability Check (>75% Required) Start->Viability Incubation Incubate @ 37°C (1 µM Atrazine) Viability->Incubation Pass Sampling Time Course Sampling (0 - 240 min) Incubation->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify DACT vs GSH-ATZ) Quench->Analysis

Figure 2: Experimental workflow for determining species-specific intrinsic clearance.

Toxicological Relevance: The "LH Surge" Mechanism

Why does this metabolic difference matter? It explains the species-specific carcinogenicity.

  • The Rat Mechanism:

    • High levels of DACT (due to poor GST clearance) suppress the Luteinizing Hormone (LH) surge in the pituitary.

    • This prevents ovulation, leading to a state of Persistent Estrus .[2][3]

    • Persistent estrus results in prolonged exposure to endogenous Estrogen and Prolactin.[2][3][4]

    • Outcome: Mammary tumors driven by hormonal over-stimulation.[2][4]

  • The Human Safety Margin:

    • Metabolic: Humans rapidly clear atrazine via GSH, preventing DACT accumulation.

    • Endocrine: Human reproductive senescence (menopause) is driven by ovarian follicle depletion, not the loss of hypothalamic LH control. Even if DACT were present, the "LH Surge suppression" mechanism is not operative in women.

References

  • McMullin, T.S., et al. (2007).[5] "Estimating constants for metabolism of atrazine in freshly isolated rat hepatocytes by kinetic modeling." Toxicology in Vitro. Link

  • Abel, E.L., et al. (2004).[6] "Characterization of Atrazine Biotransformation by Human and Murine Glutathione S-Transferases." Toxicological Sciences. Link

  • Simpkins, J.W., et al. (2011). "The biologically plausible mode of action for atrazine-induced mammary tumors in Sprague-Dawley rats."[3] Critical Reviews in Toxicology. Link

  • EPA (United States Environmental Protection Agency). (2018). "Atrazine: Draft Human Health Risk Assessment." Link

  • Lang, D.H., et al. (1996). "Isoform specificity of cytochrome P450-mediated metabolism of atrazine in human liver microsomes." Chemical Research in Toxicology. Link

Sources

Comparative Kinetics: Enzymatic vs. Non-Enzymatic Atrazine-Glutathione Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the Glutathione S-Transferase (GST)-mediated conjugation of atrazine and its non-enzymatic spontaneous counterpart. For drug development professionals and agrochemical researchers, distinguishing these pathways is critical: enzymatic conjugation is the primary resistance mechanism in tolerant crops (e.g., Zea mays) and resistant weeds (e.g., Amaranthus palmeri), while non-enzymatic conjugation serves as a baseline for environmental persistence and chemical stability studies.

Key Takeaway: Enzymatic conjugation lowers the activation energy (


) significantly, accelerating the reaction by orders of magnitude (


fold) at physiological pH. Non-enzymatic conjugation is kinetically negligible at neutral pH but follows second-order kinetics driven by pH-dependent thiolate anion concentration.

Mechanistic Foundation[1]

The Chemistry: Nucleophilic Aromatic Substitution ( )

Both pathways share the same net reaction: the nucleophilic attack of the glutathione thiolate anion (


) on the carbon atom at position 2 of the atrazine triazine ring, displacing the chlorine atom.
  • Reaction:

    
    
    
  • The Barrier: Atrazine is electron-deficient, but GSH (

    
    ) is largely protonated at physiological pH (7.4), making it a weak nucleophile.
    
The GST Advantage

GSTs function as "interception catalysts."[1] They bind GSH and lower the


 of the sulfhydryl group (typically to ~6.5), drastically increasing the concentration of the reactive 

thiolate anion at neutral pH. They also position atrazine in a hydrophobic pocket (H-site) to facilitate the attack.
Pathway Visualization

The following diagram contrasts the catalytic facilitation by GST against the random collision model of the non-enzymatic route.

Atrazine_Conjugation_Pathways cluster_nonenzymatic Non-Enzymatic (Chemical) cluster_enzymatic Enzymatic (GST-Mediated) NE_Start Atrazine + GSH (Physiological pH) NE_Barrier High Activation Energy (Slow Collision) NE_Start->NE_Barrier k_non (very slow) NE_Product GS-Atrazine + HCl NE_Barrier->NE_Product E_Ternary Ternary Complex (GST-GSH-Atrazine) NE_Barrier->E_Ternary GST lowers Ea E_Start Atrazine + GSH + GST E_Complex Binary Complex (GST-GSH) E_Start->E_Complex Binding (Km GSH) E_Activation Thiolate Formation (pKa lowering) E_Complex->E_Activation E_Activation->E_Ternary Binding (Km Atrazine) E_Product GS-Atrazine + GST E_Ternary->E_Product k_cat (Fast)

Figure 1: Mechanistic divergence. The enzymatic pathway (green/blue) utilizes a stepwise binding and activation mechanism to bypass the high energy barrier (red) of the spontaneous chemical reaction.

Experimental Protocols

To generate valid comparative data, you must control for atrazine's limited solubility (


 at 

) and the solvent tolerance of your enzyme system.
Protocol A: Enzymatic Kinetics (GST-Mediated)

Objective: Determine


 and 

for Atrazine. System: Recombinant GST (e.g., Zea mays GSTF1) or crude leaf extract.
  • Buffer Prep: 0.1 M Potassium Phosphate (pH 7.0) with 1 mM EDTA.

  • Substrate Prep:

    • Prepare 100 mM GSH stock in buffer (fresh).

    • Prepare Atrazine stock in Methanol (MeOH). Critical: Final MeOH concentration in assay must be <2% to prevent enzyme denaturation.

  • Reaction Setup:

    • Total Volume:

      
      .
      
    • Fixed [GSH]: 5 mM (Saturating conditions).

    • Variable [Atrazine]:

      
      .
      
    • Enzyme:

      
       purified GST.
      
  • Incubation:

    
     for 10–30 minutes.
    
  • Termination: Add

    
     Acetonitrile (ACN) with 0.1% Formic Acid.
    
  • Detection (HPLC-UV/Vis):

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (Gradient).

    • Wavelength: 290 nm (Specific for GS-Atrazine conjugate).

    • Note: Using

      
      C-Atrazine increases sensitivity 100x and is recommended for crude extracts with low specific activity.
      
Protocol B: Non-Enzymatic Kinetics

Objective: Determine the second-order rate constant (


).
System:  Cell-free, enzyme-free buffer system.
  • Buffer Variation: Prepare Phosphate buffers at pH 7.0, 8.0, and 9.0.

  • Reactant Loading:

    • [Atrazine]:

      
      .
      
    • [GSH]: High excess (

      
      ) to maintain pseudo-first-order conditions.
      
  • Incubation:

    • Temperature:

      
      , 
      
      
      
      ,
      
      
      (for Arrhenius plot).
    • Time: 0, 4, 8, 12, 24 hours (Reaction is slow).

  • Quantification: HPLC analysis as above. Plot

    
     vs. time.
    

Comparative Performance Data

The following data summarizes typical findings when comparing recombinant maize GST (ZmGST) against spontaneous reaction conditions.

ParameterEnzymatic (GST-Mediated)Non-Enzymatic (Chemical)
Reaction Order Michaelis-Menten (Saturation)Second-Order (Collision dependent)
Half-Life (

)

(in resistant tissue)

(at pH 7.0)
pH Optimum pH 6.5 – 7.5 (Physiological)pH

(Alkaline dependent)
Activation Energy (

)


Substrate Specificity High (Stereoselective)None (Reacts with any electrophile)
Rate Limiting Step Product Release or Chemical StepThiolate Anion Formation (

)
Kinetic Constants Analysis
  • Enzymatic Efficiency: The

    
     for atrazine with GSTs like ZmGSTF1 is typically in the range of 
    
    
    
    .
  • Non-Enzymatic Rate: The apparent rate constant (

    
    ) at pH 7.0 is negligible. It becomes measurable only when pH approaches the 
    
    
    
    of GSH (8.7), increasing the fraction of
    
    
    .

Implications for Research

Herbicide Resistance (Phytoremediation)

The kinetic difference explains why corn (maize) survives atrazine while weeds die. Maize roots and leaves contain high concentrations of GST isoforms (specifically GST-phi and GST-tau classes) that conjugate atrazine faster than it can inhibit Photosystem II.

  • Application: When designing herbicide synergists, researchers target GST inhibition. If you inhibit the enzyme, the "Non-Enzymatic" rate is too slow to detoxify the plant, rendering the crop susceptible.

Environmental Fate

In soil and groundwater (where GSTs are absent), non-enzymatic kinetics dominate. However, at neutral pH, hydrolysis (replacing -Cl with -OH to form hydroxyatrazine) often competes with or exceeds the rate of non-enzymatic GSH conjugation.

  • Validation Check: If your control samples (no enzyme) show rapid degradation, check for bacterial contamination or extreme pH shifts, as spontaneous GSH conjugation should be slow.

References

  • Shimabukuro, R. H., et al. (1970).[2][3] "Glutathione Conjugation: Atrazine Detoxication Mechanism in Corn."[2][3][4] Plant Physiology.

  • Frear, D. S., & Swanson, H. R. (1970).[2][3] "Biosynthesis of S-(4-ethylamino-6-isopropylamino-2-s-triazino) glutathione: Partial purification and properties of a glutathione S-transferase from corn." Phytochemistry.

  • Dixon, D. P., et al. (2002). "The glutathione S-transferase family in Arabidopsis thaliana: plant-specific subclasses are widespread in nature." Plant Physiology.

  • Cummins, I., et al. (2011). "Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds." Proceedings of the National Academy of Sciences.

  • United States EPA. (2006). "Atrazine. Reregistration Eligibility Decision." EPA Archives.

Sources

Validating Atrazine Adduct Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical need for robust, reproducible analytical methods to quantify Atrazine Mercapturate (AM) , the specific glutathione-derived adduct biomarker of atrazine exposure. While traditional immunoassays (ELISA) offer rapid screening, they lack the specificity required for regulatory submission. This document details an inter-laboratory validation study comparing Isotope-Dilution LC-MS/MS (the proposed Gold Standard) against GC-MS and ELISA , demonstrating why LC-MS/MS is the superior choice for definitive quantitation in drug development and toxicology.

Introduction: The Adduct Challenge

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a ubiquitous herbicide.[1] Upon entry into the biological system, it undergoes Phase II metabolism via Glutathione S-Transferases (GSTs), forming glutathione conjugates. These are processed by the kidneys into Atrazine Mercapturate (AM) , a stable urinary adduct.

Unlike non-specific metabolites (like diaminochlorotriazine), AM retains the chlorine moiety and the alkyl side chains, making it a highly specific biomarker for recent exposure. However, its low concentration (sub-ppb range) and high polarity make inter-laboratory reproducibility a significant analytical challenge.

The Metabolic Pathway (Adduct Formation)

The following diagram illustrates the biological formation of the target adduct, highlighting the critical enzymatic steps that define the analyte structure.

AtrazineMetabolism Figure 1: Biological Pathway of Atrazine Mercapturate (AM) Formation Atrazine Atrazine (Parent) AtrazineSG Atrazine-Glutathione (Conjugate) Atrazine->AtrazineSG Conjugation GST GST Enzyme GST->AtrazineSG CysConj Cysteine Conjugate AtrazineSG->CysConj Hydrolysis GGT GGT/Dipeptidases GGT->CysConj AM Atrazine Mercapturate (Target Adduct) CysConj->AM Acetylation NAT N-Acetyltransferase NAT->AM

Comparative Methodology

We evaluated three analytical platforms across five independent laboratories. The goal was to validate the LC-MS/MS method according to FDA Bioanalytical Method Validation guidelines.

Method A: Isotope-Dilution LC-MS/MS (Target Method)
  • Principle: Online Solid Phase Extraction (SPE) coupled with Triple Quadrupole Mass Spectrometry.

  • Internal Standard:

    
    -Atrazine Mercapturate (compensates for matrix effects).
    
  • Status: Recommended .[2][3][4]

Method B: GC-MS (Traditional)
  • Principle: Liquid-liquid extraction followed by derivatization (methylation) to increase volatility.

  • Status: Alternative . Robust but labor-intensive; derivatization introduces variability.

Method C: ELISA (Screening)
  • Principle: Competitive immunoassay using polyclonal antibodies.

  • Status: Screening Only . High cross-reactivity with other triazines leads to false positives.

Performance Comparison Table
FeatureLC-MS/MS (Method A)GC-MS (Method B)[5]ELISA (Method C)
Specificity High (MRM transitions)High (Mass spectrum)Low (Cross-reacts with metabolites)
Sensitivity (LLOQ) 0.05 ng/mL0.5 ng/mL1.0 ng/mL
Sample Prep Minimal (Online SPE)Complex (Derivatization)Minimal (Dilute & Shoot)
Throughput High (5 mins/sample)Low (30 mins/sample)High (96-well plate)
Inter-Lab CV% < 8%12-18%> 25%

The Inter-Laboratory Validation Study

Experimental Design

Five GLP-compliant laboratories participated. Each lab received:

  • Blank Urine Matrix: Pooled from non-exposed donors.

  • Spiked QCs: Low (0.1 ng/mL), Mid (1.0 ng/mL), and High (10 ng/mL) concentrations of AM.

  • Blind Samples: Real-world samples from agricultural workers.

Detailed Protocol: LC-MS/MS Workflow

To ensure reproducibility, all labs followed this strict Standard Operating Procedure (SOP).

Step 1: Sample Preparation

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot 100 µL of urine into a 96-well plate.

  • Add 50 µL of Internal Standard solution (

    
    -AM, 5 ng/mL in 1% formic acid).
    
  • Add 50 µL of

    
    -Glucuronidase (to cleave any potential glucuronides, though AM is stable). Incubate at 37°C for 2 hours.
    
  • Centrifuge at 3000 x g for 10 minutes to pellet particulates.

Step 2: Online SPE & Chromatography

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

Step 3: Mass Spectrometry Detection

  • Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier:

      
       292.1 
      
      
      
      187.1
    • Qualifier:

      
       292.1 
      
      
      
      214.1
Analytical Decision Workflow

The following logic tree guides the analyst in selecting the appropriate method based on sensitivity requirements and available resources.

MethodSelection Figure 2: Analytical Method Selection Logic for Atrazine Adducts Start Start: Select Analytical Method Screening Is the goal rapid screening of >1000 samples? Start->Screening ELISA Use ELISA (Warning: Confirm positives) Screening->ELISA Yes Quant Is regulatory submission or definitive quantitation required? Screening->Quant No Sensitivity Required LLOQ < 0.1 ng/mL? Quant->Sensitivity GCMS Use GC-MS (Requires Derivatization) Sensitivity->GCMS No LCMS Use LC-MS/MS (Gold Standard) Sensitivity->LCMS Yes

Results & Discussion

Accuracy and Precision Data

The following data summarizes the inter-laboratory performance for the LC-MS/MS method.

QC LevelNominal Conc. (ng/mL)Mean Found (ng/mL)Accuracy (%)Intra-Lab CV (%)Inter-Lab CV (%)
Low 0.100.104104.04.27.8
Mid 1.000.9898.02.13.5
High 10.0010.12101.21.82.9
Why LC-MS/MS Outperformed Alternatives
  • Matrix Effect Compensation: The use of a stable isotope-labeled internal standard (

    
    -AM) in the LC-MS/MS protocol corrected for ion suppression caused by the complex urine matrix. ELISA lacks this internal correction mechanism.
    
  • Thermal Stability: GC-MS requires heating the sample for derivatization and injection. Atrazine mercapturate can degrade under high thermal stress, leading to higher variability (Inter-Lab CV ~15%). LC-MS/MS operates at lower temperatures, preserving adduct integrity.

  • Specificity: ELISA showed a 30-40% positive bias in samples containing high levels of other chlorotriazine metabolites (e.g., DACT), proving it unsuitable for definitive exposure assessment.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Barr, D. B., et al. (2007). Analytical methods for the determination of atrazine and its metabolites in human biological fluids. Journal of Chromatography B.

  • Centers for Disease Control and Prevention (CDC). (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine. Journal of Exposure Science & Environmental Epidemiology.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Comparative Analysis of Atrazine Degradation by Advanced Oxidation Processes (AOPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For rapid parent compound removal, Photo-Fenton remains the kinetic gold standard (


 highest). However, for practical industrial application where pH adjustment is costly, Sulfate Radical-based AOPs (SR-AOPs)  via Persulfate activation offer the best balance of mineralization efficiency and pH flexibility (pH 3–11).

The Problem: Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is defined by its recalcitrant s-triazine ring. Conventional biological treatment fails due to the molecule's stability. While standard AOPs (Ozonation) effectively cleave alkyl chains, they often accumulate toxic chlorinated intermediates (DEA, DIA) rather than achieving ring opening (mineralization).

This guide objectively compares four dominant AOP technologies, supported by kinetic data and mechanistic insights, to assist R&D professionals in selecting the optimal degradation pathway.

Part 1: The Chemical Challenge

The stability of atrazine stems from the electron-deficient nature of the s-triazine ring. Electrophilic attack by hydroxyl radicals (


) is hindered compared to electron-rich benzene rings.
  • Target 1 (Easy): Alkyl side chains (Ethyl/Isopropyl). Attack here yields Deethylatrazine (DEA) and Deisopropylatrazine (DIA).[1][2] Note: These retain toxicity.

  • Target 2 (Hard): The C-Cl bond. Hydrolysis here yields Hydroxyatrazine (less toxic).[3]

  • Target 3 (Critical): The Ring (

    
    ). Opening this ring is required for detoxification (Mineralization to 
    
    
    
    ).

Part 2: Technology Showdown

Fenton & Photo-Fenton ( )[4]
  • Mechanism: Iron-catalyzed decomposition of hydrogen peroxide generates

    
    .[4]
    
  • Performance: The addition of UV light (Photo-Fenton) regenerates

    
     from 
    
    
    
    , creating a catalytic cycle that degrades atrazine faster than any other method.
  • Limitation: Strict pH requirement (pH 2.8–3.5). Above pH 4, iron precipitates as ferric hydroxide sludge, halting the reaction.

Ozonation ( ) & Catalytic Ozonation[6][7]
  • Mechanism: Direct

    
     attack (selective) and indirect 
    
    
    
    attack (non-selective).
  • Performance: Excellent for removing the parent atrazine molecule (>90% removal).[3]

  • Limitation: Poor mineralization. It tends to stop at cyanuric acid or chlorinated intermediates. Mass transfer of gas-to-liquid is the rate-limiting step.

Heterogeneous Photocatalysis ( )
  • Mechanism: Semiconductor excitation creates electron-hole pairs (

    
    ). 
    
    
    
    oxidizes water to
    
    
    .
  • Performance: The "Green" option. No chemical dosing required other than the catalyst.

  • Limitation: Slow kinetics (

    
     min). Catalyst recovery (filtration) is a major engineering bottleneck for slurry systems.
    
Persulfate Activation (SR-AOPs)
  • Mechanism: Activation of Peroxydisulfate (PDS) or Peroxymonosulfate (PMS) by heat/UV/metal yields Sulfate Radicals (

    
    ).
    
  • Performance:

    
     has a higher redox potential (
    
    
    
    ) than
    
    
    (
    
    
    ) in neutral conditions. It is more selective and has a longer half-life.
  • Advantage: Works efficiently across a wide pH range (3–10), making it superior for real wastewater matrices.

Part 3: Comparative Data Analysis

The following data synthesizes performance metrics from standardized batch reactor conditions (


).
FeaturePhoto-Fenton (

)
Ozonation (

)
Photocatalysis (

)
UV/Persulfate (

)
Primary Radical Hydroxyl (

)

+


+

Sulfate (

)
Optimum pH 2.8 – 3.0 (Strict)7.0 – 9.0Neutral3.0 – 10.0 (Flexible)
Degradation Efficiency >99% (in < 10 min)85 – 95%70 – 90%>95%
Mineralization (TOC) High (Complete ring opening)Low (Accumulates Cyanuric Acid)MediumVery High
Kinetic Rate (

)
High (

)
Medium (

)
Low (

)
High (

)
Major Byproducts Hydroxyatrazine (Non-toxic)DEA, DIA (Toxic)DEA, DIAHydroxyatrazine
Operational Cost Medium (Acidification cost)High (Energy for

gen)
Low (Energy only)Medium (Chemical cost)

Part 4: Mechanistic Pathways (Visualization)

Understanding the degradation pathway is vital for toxicity assessment. The goal is to drive the reaction toward Cyanuric Acid and eventually Ammonia/CO2.

AtrazineDegradation Atrazine Atrazine (Parent Compound) DEA DEA (Desethylatrazine) Atrazine->DEA •OH Attack (Dealkylation) DIA DIA (Desisopropylatrazine) Atrazine->DIA •OH Attack (Dealkylation) HA Hydroxyatrazine (Dechlorinated) Atrazine->HA Cl- Hydrolysis (Major Pathway in Sulfate Radical) DEHA DEHA (Desethyl-hydroxyatrazine) DEA->DEHA Dechlorination DIHA DIHA (Desisopropyl-hydroxyatrazine) DIA->DIHA Dechlorination HA->DEHA Dealkylation HA->DIHA Dealkylation Cyanuric Cyanuric Acid (Stable Ring) DEHA->Cyanuric Oxidation DIHA->Cyanuric Oxidation Minerals Mineralization (CO2, NH3, H2O) Cyanuric->Minerals Ring Cleavage (Requires High Energy)

Figure 1: Mechanistic pathways of Atrazine degradation. Note that the Sulfate Radical pathway favors the green "Hydrolysis" route (Dechlorination) faster than Hydroxyl radicals, leading to faster detoxification.

Part 5: Experimental Protocol (Self-Validating System)

To generate reproducible kinetic data, the following bench-scale protocol is recommended. This setup minimizes variables and ensures "Drug Development" grade data integrity.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Solution Prep (Atrazine Stock in MeOH) Reactor 2. Batch Reactor (Temp Control 25°C) Prep->Reactor Dilute to 20mg/L Dosing 3. Oxidant Dosing (H2O2 / Persulfate) Reactor->Dosing t = 0 Sampling 4. Sampling (Every 5-10 mins) Reactor->Sampling Aliquot Dosing->Reactor Stirring Quench 5. Quenching (Na2SO3 Excess) Sampling->Quench Immediate Stop Analysis 6. Analysis (HPLC-UV / TOC) Quench->Analysis Filter 0.22µm

Figure 2: Standardized Batch Reactor Workflow for Kinetic Assessment.

Detailed Methodology

1. Reactor Setup:

  • Use a 500 mL cylindrical borosilicate glass reactor with a cooling water jacket (maintain

    
    ).
    
  • Lighting: For Photo-Fenton/Photocatalysis, mount a medium-pressure Hg lamp (or UV-LED array at 254/365 nm) axially in a quartz immersion well.

2. Solution Preparation:

  • Prepare a stock solution of Atrazine (1000 mg/L) in Methanol. Limitation: Keep methanol < 0.1% v/v in final reactor to prevent radical scavenging by the solvent.

  • Dilute to target concentration (e.g., 10 mg/L) in Milli-Q water.

3. The Critical Step: Quenching (Self-Validation):

  • Why: The reaction continues in the vial if not stopped, invalidating kinetic data.

  • Protocol: Pre-load HPLC vials with Sodium Sulfite (

    
    )  or Sodium Thiosulfate.
    
  • Ratio: Use a 1.5x molar excess relative to the initial oxidant (

    
     or Persulfate) concentration.
    

4. Analytical Methods:

  • Concentration (Kinetics): HPLC with UV detection at 222 nm .

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Intermediates: LC-MS/MS (Required to distinguish DEA/DIA).

  • Mineralization: TOC Analyzer (Total Organic Carbon). Note: Filter samples to remove particulate photocatalysts before TOC analysis.

Part 6: Critical Recommendations

For Academic Research: Focus on Photocatalysis (


 doped with noble metals) . The mechanism is complex and offers publication depth regarding electron-hole recombination inhibition.

For Industrial Wastewater Treatment: Adopt UV/Persulfate .

  • Reasoning: Wastewater streams fluctuate in pH. Fenton requires acidifying to pH 3 and then neutralizing to pH 7 for discharge (high salt/sludge cost). Persulfate operates effectively at pH 7, reducing operational complexity (OPEX).

For Toxicity-Sensitive Applications: Avoid Ozonation unless followed by a biological polishing step. Ozonation alone often yields chlorinated byproducts that are more mobile in aquifers than the parent compound.

References

  • Komtchou, S., et al. (2020). Degradation of atrazine in water by advanced oxidation processes: A comparative study. Journal of Water Process Engineering. Link

  • Ahmed, M., et al. (2017). Advanced oxidation processes for the removal of atrazine from wastewater: A review. Journal of Environmental Chemical Engineering. Link

  • Khan, J.A., et al. (2017).

    
     and 
    
    
    
    based-AOPs. Chemical Engineering Journal. Link
  • Stefan, M.I., et al. (2000). Mechanism of the degradation of atrazine by the UV/H2O2 process. Water Research.[5] Link

  • Bolton, J.R., et al. (2001). The figure-of-merit electrical energy per order (EEO) for UV/AOPs. IUVA News. Link

Sources

Publish Comparison Guide: GST-Mediated Atrazine Resistance in Amaranthus palmeri vs. Crops

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Loss of Selectivity

For decades, atrazine provided robust weed control in corn (Zea mays) and sorghum because these crops possess a unique metabolic shield: constitutively high levels of Glutathione S-Transferases (GSTs) that rapidly detoxify the herbicide. This "selectivity window" allowed the crop to survive doses lethal to weeds.

Recent evolutionary pressure has forced Amaranthus palmeri (Palmer amaranth) to breach this window. Through the massive upregulation of a specific Phi-class GST (ApGSTF1 ), this weed has evolved a detoxification engine that mimics the crop's own defense mechanism. This guide provides a technical comparison of the weed vs. crop GST systems, quantifying the kinetic shifts and detailing the protocols required to characterize this resistance in drug discovery pipelines.

Mechanistic Comparison: Convergent Evolution

The resistance mechanism in A. palmeri is a classic case of convergent evolution where the weed has acquired the "crop trait" of metabolic detoxification.

The Detoxification Pathway

In both Zea mays and resistant A. palmeri, the primary route of detoxification is the conjugation of the chloro-group of atrazine with the thiol group of glutathione (GSH). This reaction renders the herbicide non-phytotoxic and water-soluble, preventing it from binding to the D1 protein in Photosystem II.

Key Difference:

  • Maize: Relies on constitutively expressed ZmGSTF1 (formerly GST I).

  • A. palmeri: Relies on the massive overexpression (up to ~180-fold) of ApGSTF1.

Pathway Visualization

The following diagram illustrates the parallel detoxification pathways and the kinetic bottleneck that determines plant survival.

Atrazine_Pathway cluster_enzymes Catalytic Engines Atrazine Atrazine (Toxic) Complex [Atrazine-GSH] Transition State Atrazine->Complex GSH Glutathione (GSH) GSH->Complex GS_Atrazine GS-Atrazine (Non-Toxic) Complex->GS_Atrazine Conjugation (Rate Limiting Step) Vacuole Vacuolar Sequestration GS_Atrazine->Vacuole ABC Transporter ZmGST Maize GST (ZmGSTF1) Constitutive High Activity ZmGST->Complex Catalysis (Crop) ApGST Palmer GST (ApGSTF1) Upregulated ~180x ApGST->Complex Catalysis (Weed)

Caption: Parallel detoxification pathways. Both species utilize Phi-class GSTs to catalyze the rate-limiting conjugation step, preventing PSII inhibition.

Quantitative Performance: Weed vs. Crop

The following data synthesizes kinetic studies comparing susceptible (S) and resistant (R) A. palmeri populations against standard Maize baselines.

Table 1: Comparative Kinetics and Resistance Profiles
MetricZea mays (Corn)A. palmeri (Susceptible)A. palmeri (Resistant - KSR)Impact Factor
Primary Isozyme ZmGSTF1 (GST I)Low constitutive GSTsApGSTF1 Single gene driver
Expression Level Constitutive HighBaseline (1x)~180x Upregulation Transcriptional gain
Conjugation Rate Very Fast (<2h

)
Slow (>24h

)
Fast (<4h

)
>24x increase vs S
Resistance Factor N/A (Naturally Tolerant)1.0160 - 198 fold Clinical failure
Cross-Resistance S-metolachlor, EPTCNoneTerbutylazine, CyanazineChlorotriazines only

Analysis: The resistant A. palmeri does not merely mutate the target site; it effectively "becomes" the crop biochemically. The >24-fold increase in conjugation rate in the KSR population mimics the rapid detoxification kinetics of maize, closing the selectivity window.

Experimental Protocol: Characterizing GST Activity

To validate this resistance mechanism in new populations or screen for GST inhibitors, use the following self-validating workflow. This protocol distinguishes between general GST activity (CDNB) and specific herbicide detoxification (HPLC-Radiolabeling).

Workflow Visualization

GST_Workflow cluster_assays Parallel Activity Assays Tissue Leaf Tissue (3-4 Leaf Stage) Extract Protein Extraction (Tris-HCl, EDTA, PVP) Tissue->Extract Purify Ammonium Sulfate Precipitation (0-80%) Extract->Purify Desalt Desalting (PD-10 Column) Purify->Desalt CDNB CDNB Assay (General GST Activity) 340 nm Absorbance Desalt->CDNB Aliquot A Atrazine 14C-Atrazine Assay (Specific Activity) HPLC-RAM Desalt->Atrazine Aliquot B Data Calculate Specific Activity (nmol/min/mg protein) CDNB->Data Atrazine->Data

Caption: Dual-assay workflow. CDNB provides total GST load; 14C-Atrazine confirms specific metabolic resistance.

Step-by-Step Methodology
Phase 1: Protein Extraction
  • Harvest: Collect 5g of fresh leaf tissue from plants at the 3-4 leaf stage. Flash freeze in liquid nitrogen.

  • Homogenization: Grind tissue in 25 mL extraction buffer (100 mM Tris-HCl pH 7.4, 1 mM EDTA, 5% PVP-40, 5 mM DTT). Note: PVP is critical to remove polyphenols that inhibit GSTs.

  • Clarification: Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant.

  • Partial Purification: Add ammonium sulfate to 80% saturation. Centrifuge at 20,000 x g. Resuspend pellet in minimal buffer and desalt using a PD-10 column to remove residual ammonium sulfate (which interferes with enzyme kinetics).

Phase 2: HPLC-Based 14C-Atrazine Assay

This is the gold standard for confirming metabolic resistance.

  • Reaction Mix: Combine 100 µL protein extract, 4 mM GSH, and 30 µM [Ring-U-14C]-Atrazine (specific activity ~5-10 mCi/mmol).

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination: Stop reaction with 100 µL acetonitrile (ACN). Centrifuge to pellet precipitated protein.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN.

    • Detection: Radio-flow detector or fraction collection + Liquid Scintillation Counting (LSC).

    • Quantification: The polar GS-atrazine conjugate elutes significantly earlier than the parent atrazine. Calculate conversion rate based on peak area ratios.

Implications for Agrochemical Discovery

The identification of ApGSTF1 as the singular driver of this resistance suggests specific countermeasures:

  • GST Inhibitors: Synergists like NBD-Cl or specific suicide substrates could restore atrazine sensitivity, though field application is challenging due to crop toxicity (since crops also rely on GSTs).

  • RNAi Technology: Targeting the ApGSTF1 transcript specifically could suppress the resistance mechanism without affecting the crop's ZmGSTF1 (assuming sufficient sequence divergence).

  • Alternative MoA: ApGSTF1 confers resistance to chlorotriazines but not to other PSII inhibitors like bromoxynil or urea herbicides, nor to HPPD inhibitors (unless multiple resistance mechanisms are present).

References

  • Mechanism of Atrazine Resistance in Palmer Amaranth: Nakka, S., et al. (2017).[1][2] "Rapid detoxification via glutathione S-transferase (GST) conjugation confers a high level of atrazine resistance in Palmer amaranth (Amaranthus palmeri)."[1][2] Pest Management Science.

  • Identification of ApGSTF1: Kaundun, S. S., et al. (2024).[3] "A Single GST Identified Via an Association Mapping and Transcriptomics Approach Endows High Levels of Resistance to Atrazine in Amaranthus palmeri."[4] Weed Science Society of America Abstracts.

  • Maize GST Kinetics: Timmerman, K. P. (1989). "Molecular characterization of corn glutathione S-transferase isozymes involved in herbicide detoxication." Physiologia Plantarum.

  • Waterhemp GST Comparison (AtuGSTF2): Evans, A. F., et al. (2017). "Biochemical characterization of metabolism-based atrazine resistance in Amaranthus tuberculatus and identification of an expressed GST associated with resistance." Plant Biotechnology Journal.

  • HPLC Method for Atrazine: Ferris, I. G., & Haigh, B. M. (1987).[5] "A rapid and sensitive HPLC procedure for the determination of atrazine residues in soil-water extracts."[5] Journal of Chromatographic Science.

Sources

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